molecular formula C8H10N2O B577429 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1215295-85-4

5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

カタログ番号: B577429
CAS番号: 1215295-85-4
分子量: 150.181
InChIキー: IOBBCYDUCNTMEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.181. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-cyclopropyl-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-8(6-2-3-6)7(5-11)4-9-10/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBBCYDUCNTMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679768
Record name 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215295-85-4
Record name 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern medicinal and agricultural chemistry, the pyrazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1] Within this important class of heterocycles, This compound emerges as a particularly valuable synthetic intermediate. This molecule uniquely combines the stability and conformational rigidity of the pyrazole core with three distinct functional elements: a reactive aldehyde group at the C4 position, a metabolically robust cyclopropyl moiety at C5, and a methyl group at the N1 position that fine-tunes its physicochemical properties.

The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, allowing for molecular elaboration and the construction of complex derivatives. The strategic placement of the cyclopropyl group is significant; it is a well-known bioisostere for larger alkyl or phenyl groups and can enhance metabolic stability and target-binding affinity. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering field-proven insights for researchers in drug discovery and process development.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with close chemical analogs, such as 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde (CAS 1082066-00-9) and 1-Methyl-1H-pyrazole-4-carbaldehyde (CAS 25016-11-9).[2][3]

Core Properties

The fundamental properties of this compound are summarized below. These values provide a critical baseline for designing experimental conditions, including solvent selection, purification methods, and storage.

PropertyValue / DescriptionSource / Basis
Molecular Formula C₈H₁₀N₂OCalculated
Molecular Weight 150.18 g/mol Calculated
CAS Number Not assignedInferred from searches
Appearance Expected to be a white to light yellow solid or oilAnalogy to similar pyrazoles[4]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, THF)Chemical Principles
Predicted XLogP ~1.5 - 2.0Estimation based on analogs
Spectroscopic Characterization: The Signature Fingerprints

Spectroscopic analysis is essential for confirming the identity and purity of the molecule after synthesis. The expected spectral features are detailed below.

  • ¹H NMR (Proton NMR):

    • Aldehyde Proton (-CHO): A distinct singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm. This is a key diagnostic signal.

    • Pyrazole Ring Proton (C3-H): A singlet is anticipated around δ 7.5-8.5 ppm. Its precise shift is influenced by the electronic effects of the adjacent substituents.

    • N-Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons should appear around δ 3.5-4.0 ppm.

    • Cyclopropyl Protons (-C₃H₅): A complex multiplet system is expected in the upfield region (δ 0.5-1.5 ppm) for the methine and methylene protons of the cyclopropyl ring.

  • ¹³C NMR (Carbon NMR):

    • Aldehyde Carbonyl: A signal in the highly deshielded region of δ 185-195 ppm.

    • Pyrazole Ring Carbons: Signals for C3, C4, and C5 are expected between δ 110-160 ppm.

    • N-Methyl Carbon: A signal around δ 35-40 ppm.

    • Cyclopropyl Carbons: Signals in the upfield region, typically δ 5-15 ppm.

  • IR (Infrared) Spectroscopy:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1670-1700 cm⁻¹. This is a primary indicator of the aldehyde group.

    • C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.

    • C=N and C=C Stretches (Pyrazole Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 150.18 or 151.19, respectively, confirming the molecular weight.

Strategic Synthesis: The Vilsmeier-Haack Approach

The most logical and industrially scalable route to this compound is through the Vilsmeier-Haack reaction .[5][6] This classic formylation method is highly effective for electron-rich aromatic and heterocyclic systems like pyrazoles.[7][8] The reaction proceeds via an electrophilic aromatic substitution, where the pyrazole ring attacks the electrophilic Vilsmeier reagent (a chloroiminium salt).

The causality behind this choice is twofold:

  • Regioselectivity: In N1-substituted pyrazoles, the C4 position is the most electron-rich and sterically accessible site for electrophilic attack, leading to the desired 4-formyl isomer with high selectivity.[7]

  • Robustness: The reaction conditions are well-established and tolerate a wide range of functional groups, making it a reliable method in complex syntheses.

The proposed synthetic workflow is illustrated below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation Precursor 5-Cyclopropyl-1-methyl-1H-pyrazole Reaction Electrophilic Aromatic Substitution (Formylation at C4) Precursor->Reaction Substrate Reagent Vilsmeier Reagent (POCl₃ + DMF) Reagent->Reaction Reagent Product This compound Reaction->Product Yields

Caption: Proposed synthesis of the target compound via Vilsmeier-Haack formylation.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a self-validating system, with clear steps for reagent preparation, reaction execution, and work-up.

  • Reagent Preparation (Vilsmeier Reagent):

    • In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-Dimethylformamide (DMF, 3.0 eq.).

    • Cool the flask to 0°C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of the solid chloroiminium salt may be observed.

  • Formylation Reaction:

    • Dissolve the starting material, 5-cyclopropyl-1-methyl-1H-pyrazole (1.0 eq.), in a minimal amount of anhydrous DMF or other suitable solvent (e.g., dichloromethane).

    • Add the solution of the pyrazole precursor dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • Once the addition is complete, remove the ice bath and heat the reaction mixture to 60-80°C.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the final aldehyde and must be done cautiously in a fume hood due to the exothermic nature of quenching POCl₃.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude aldehyde via flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in the synthetic versatility of its aldehyde group. This functional group is a gateway to a vast chemical space, enabling the synthesis of diverse compound libraries for screening in drug discovery and agrochemical programs.

G cluster_products Key Derivatives cluster_apps Applications center 5-Cyclopropyl-1-methyl- 1H-pyrazole-4-carbaldehyde Acid Carboxylic Acid center->Acid Oxidation (e.g., NaOCl, KMnO₄) Alcohol Primary Alcohol center->Alcohol Reduction (e.g., NaBH₄) Amine Substituted Amine center->Amine Reductive Amination (R₂NH, NaBH(OAc)₃) Alkene Substituted Alkene center->Alkene Knoevenagel/Wittig (Active Methylene/Ylide) MedChem Medicinal Chemistry (e.g., Anti-inflammatory) Acid->MedChem Amine->MedChem AgroChem Agrochemicals (e.g., Fungicides) Amine->AgroChem Alkene->MedChem

Caption: Key synthetic transformations of the pyrazole-4-carbaldehyde core.

Key reactions include:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid, a crucial intermediate for forming amides and esters, which are prevalent in pharmaceuticals.

  • Reduction: Selective reduction, typically with sodium borohydride (NaBH₄), yields the primary alcohol. This alcohol can be used in ether linkages or as a leaving group after activation.

  • Condensation Reactions: The aldehyde is an excellent electrophile for C-C bond-forming reactions. Knoevenagel condensation with active methylene compounds (like malonates or barbituric acid derivatives) is a powerful strategy for synthesizing potent inhibitors of enzymes such as mPGES-1, an anti-inflammatory target.[9]

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction provides access to a wide range of substituted pyrazolyl-methanamines, a common motif in bioactive molecules.

Applications in Drug Discovery and Agrochemicals

The pyrazole core is a cornerstone of modern pharmacophores, found in drugs ranging from anti-inflammatory agents to fungicides.[1][10] this compound is a precursor to compounds with potential activity in several areas:

  • Anti-Inflammatory Agents: As mentioned, pyrazole-4-carbaldehydes are key building blocks for creating inhibitors of inflammatory enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1).[9]

  • Fungicides: Many modern fungicides are based on a pyrazole-carboxamide scaffold. The oxidation of the title compound to its carboxylic acid and subsequent amidation is a direct route to this important class of agrochemicals.[10]

  • Oncology and Virology: The pyrazole nucleus is being actively investigated for its anticancer, antimicrobial, and antiviral properties, making its derivatives prime candidates for high-throughput screening campaigns.[5][11]

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is paramount. Based on data from structurally similar compounds, the following hazards should be anticipated.[2]

  • GHS Hazard Classification (Inferred):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Recommendations:

    • Always handle in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and dark place.

    • Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation of the aldehyde group over time.

Conclusion

This compound is a high-value, strategically designed building block for chemical synthesis. Its combination of a stable, bioactive pyrazole core and a highly versatile aldehyde functional group makes it an indispensable tool for researchers and process chemists. The synthetic routes to this compound are robust and scalable, and its reactivity profile allows for straightforward diversification into libraries of novel compounds with significant potential in the pharmaceutical and agrochemical industries. Understanding its chemical properties, as outlined in this guide, is the first step toward unlocking its full synthetic potential.

References

  • Title: 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | C7H8N2O | CID 57416914 Source: PubChem URL: [Link]

  • Title: 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 Source: PubChem URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide Source: Chemical Methodologies URL: [Link]

  • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ResearchGate URL: [Link]

  • Title: Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]

  • Title: WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives Source: Google Patents URL
  • Title: Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety Source: Journal of Pharmaceutical and Scientific Innovation URL: [Link]

  • Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Semantic Scholar URL: [Link]

  • Title: Pyrrole-The Vilsmeier Reaction Source: ChemTube3D URL: [Link]

  • Title: Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 Source: PubMed URL: [Link]

Sources

An In-depth Technical Guide on the Biological Activity of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde. In the absence of direct experimental data for this specific molecule, this document synthesizes the extensive body of research on structurally related pyrazole derivatives to forecast its pharmacological profile. We will delve into the significance of the pyrazole scaffold, the influence of its substituents (N1-methyl, C5-cyclopropyl, and C4-carbaldehyde), and propose a structured, multi-tiered experimental workflow to systematically investigate its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small-molecule therapeutics.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2] The success of pyrazole-containing drugs such as Celecoxib (an anti-inflammatory), and various oncology agents, underscores the therapeutic value of this scaffold.[3] The versatility of the pyrazole ring allows for substitution at various positions, enabling fine-tuning of its physicochemical and pharmacological properties.

Synthesis of this compound

The synthesis of pyrazole-4-carbaldehydes is often achieved through the Vilsmeier-Haack reaction.[4][5] This reaction typically involves the formylation of a hydrazone precursor using a Vilsmeier reagent (e.g., a mixture of phosphorus oxychloride and dimethylformamide).[6] For the synthesis of this compound, a plausible synthetic route would involve the reaction of a cyclopropyl methyl ketone with methylhydrazine to form the corresponding hydrazone, followed by a Vilsmeier-Haack cyclization and formylation.

G cluster_start Starting Materials cluster_reaction1 Hydrazone Formation cluster_reaction2 Vilsmeier-Haack Reaction cluster_product Final Product A Cyclopropyl methyl ketone C Reaction in Ethanol (catalytic acid) A->C B Methylhydrazine B->C D Intermediate Hydrazone C->D Formation F Cyclization & Formylation D->F E Vilsmeier Reagent (POCl3/DMF) E->F Reagent G This compound F->G Yields G cluster_compound Test Compound cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening cluster_antiinflammatory Anti-inflammatory Screening A This compound B Broth Microdilution Assay (MIC determination) A->B E MTT Assay (Cytotoxicity) A->E G HRBC Membrane Stabilization Assay A->G C Bacterial Panel: S. aureus, E. coli B->C D Fungal Panel: C. albicans, A. niger B->D F Cancer Cell Line Panel: MCF-7 (Breast), HCT116 (Colon) E->F

Caption: Tier 1 experimental workflow for initial biological activity screening.

Table 1: Tier 1 Screening Assays

ActivityAssayCell/Organism PanelEndpoint
Antimicrobial Broth MicrodilutionS. aureus, E. coli, C. albicans, A. nigerMIC (µg/mL)
Anticancer MTT AssayMCF-7, HCT116IC₅₀ (µM)
Anti-inflammatory HRBC Membrane StabilizationHuman Red Blood Cells% Inhibition
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Preparation of Stock Solution : Dissolve the test compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates : Add 100 µL of appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to each well of a 96-well plate.

  • Serial Dilutions : Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation : Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard and dilute to the final concentration. Add 10 µL of the inoculum to each well.

  • Controls : Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation : Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Tier 2: Mechanistic and Advanced Studies

Should the compound show promising activity in Tier 1, further investigations will be initiated to elucidate its mechanism of action.

G cluster_tier1 Positive Hit from Tier 1 cluster_antimicrobial_adv Advanced Antimicrobial Studies cluster_anticancer_adv Advanced Anticancer Studies cluster_antiinflammatory_adv Advanced Anti-inflammatory Studies A Promising Activity Identified B Time-Kill Kinetics Assay A->B D Apoptosis Assay (Annexin V/PI Staining) A->D G LPS-stimulated Macrophage Assay A->G C Biofilm Inhibition Assay B->C E Cell Cycle Analysis (Flow Cytometry) D->E F Western Blot for Apoptotic Markers (Caspase-3, PARP) E->F H Measurement of Inflammatory Cytokines (TNF-α, IL-6 via ELISA) G->H

Caption: Tier 2 experimental workflow for mechanistic studies.

Conclusion

This compound is a novel chemical entity with significant potential for biological activity, owing to its pyrazole core and strategic substitutions. The presence of the cyclopropyl moiety is particularly noteworthy, suggesting the possibility of enhanced metabolic stability and target affinity. While direct experimental evidence is currently unavailable, the extensive literature on related compounds provides a strong rationale for investigating its antimicrobial, anticancer, and anti-inflammatory properties. The proposed tiered experimental approach offers a robust framework for the systematic evaluation of this promising compound, potentially leading to the discovery of a new therapeutic agent.

References

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Pouliot, M., et al. (2018). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. Retrieved from [Link]

  • Ramasami, P., Roos, G., & Murray, J. S. (2025). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Retrieved from [Link]

  • El-Metwaly, A. M., et al. (2021). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. ResearchGate. Retrieved from [Link]

  • Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. Retrieved from [Link]

  • Ocal, N., et al. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PubMed Central. Retrieved from [Link]

  • Walton, I. M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Urbanavičiūtė, I., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Retrieved from [Link]

  • Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • Farhat, A. A., et al. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. Retrieved from [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. Retrieved from [Link]

  • Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

  • Walton, I. M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Retrieved from [Link]

  • Yang, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. NIH. Retrieved from [Link]

  • Scharsach, K., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[7][8][9]riazin-7(6H)-ones and Derivatives. MDPI. Retrieved from [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Sayed, G. H., et al. (2017). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. ResearchGate. Retrieved from [Link]

  • Rajput, S. S., & Rawal, D. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Fungicides Derived from 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for a significant class of fungicides derived from the chemical intermediate, 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde. While this aldehyde is not biologically active itself, it serves as a critical structural precursor for the synthesis of potent pyrazole-carboxamide fungicides. The primary focus of this document is to elucidate the molecular-level interactions of the final active ingredients, such as fluxapyroxad, which function as Succinate Dehydrogenase Inhibitors (SDHIs). We will explore the pivotal role of the Succinate Dehydrogenase (SDH) enzyme in fungal respiration, detail the inhibitory action of these fungicides on the mitochondrial electron transport chain, and present validated experimental protocols for assessing their efficacy. This guide is intended for researchers, scientists, and professionals in the field of drug and pesticide development, offering a blend of established scientific principles and practical, field-proven insights.

Introduction: The Role of this compound as a Precursor

This compound is a heterocyclic aldehyde that has garnered significant attention in agrochemical research. Its chemical architecture, featuring a pyrazole ring substituted with cyclopropyl, methyl, and carbaldehyde groups, makes it an ideal and versatile building block. While this compound itself does not exhibit notable fungicidal properties, its true value lies in its role as a key intermediate in the synthesis of a class of highly effective fungicides known as pyrazole-carboxamides.[1][2]

The synthesis of these fungicides typically involves the conversion of the carbaldehyde group into a carboxylic acid or a related derivative, which is then coupled with a specific aniline moiety to form the final carboxamide product.[3] One of the most prominent fungicides synthesized from this precursor is Fluxapyroxad.[4] This guide will use Fluxapyroxad as a primary example to illustrate the mechanism of action attributable to fungicides derived from this pyrazole scaffold.

The Core Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

The fungicidal activity of pyrazole-carboxamides like fluxapyroxad stems from their ability to disrupt the cellular respiration of pathogenic fungi.[5] They achieve this by potently inhibiting a critical enzyme in the mitochondrial electron transport chain: Succinate Dehydrogenase (SDH), also known as Complex II.[4][6][7]

The Function of Succinate Dehydrogenase (Complex II)

SDH is a vital enzyme complex embedded in the inner mitochondrial membrane. It plays a unique dual role in cellular metabolism, participating in both the Krebs cycle (citric acid cycle) and the electron transport chain.[8]

  • In the Krebs Cycle: SDH catalyzes the oxidation of succinate to fumarate.[9]

  • In the Electron Transport Chain: During this oxidation, SDH transfers electrons from succinate to flavin adenine dinucleotide (FAD) to form FADH2. These electrons are then passed through a series of iron-sulfur clusters within the SDH complex to ubiquinone (Coenzyme Q), reducing it to ubiquinol.[8] Ubiquinol then shuttles these electrons to Complex III, continuing the process of oxidative phosphorylation that ultimately generates the bulk of the cell's ATP.

Inhibition of SDH by Pyrazole-Carboxamide Fungicides

Pyrazole-carboxamide fungicides, including fluxapyroxad, are classified as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5][10] Their mode of action is the specific blockage of the ubiquinone-binding site (the Qp site) on the SDH enzyme complex.[11] This binding event physically prevents ubiquinone from docking with the enzyme, thereby halting the transfer of electrons from FADH2.[12]

The consequences of this inhibition are twofold and catastrophic for the fungal cell:

  • Cessation of ATP Production: The blockage of the electron transport chain cripples the cell's ability to produce ATP through oxidative phosphorylation. This energy crisis affects numerous vital life functions.

  • Krebs Cycle Disruption: The inability to regenerate FAD from FADH2 brings the Krebs cycle to a halt at the succinate oxidation step.

This disruption of cellular respiration effectively stops spore germination, germ tube elongation, and mycelial growth, ultimately leading to the death of the fungus.[4][5][13][14]

Caption: Inhibition of Fungal Respiration by an SDHI Fungicide.

Experimental Validation of the Mechanism of Action

The validation of a proposed mechanism of action requires rigorous experimental testing. The following protocols outline two fundamental assays used to confirm SDHI activity: an in vitro enzyme inhibition assay and an in vivo fungal growth inhibition assay.

Protocol 1: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of SDH, often in isolated mitochondria. The principle is to provide succinate as a substrate and measure the rate of reduction of an artificial electron acceptor, which changes color upon reduction.

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from a target fungal species (e.g., Botrytis cinerea or Rhizoctonia solani) or a model organism using differential centrifugation.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer, pH 7.2).

    • Substrate Solution: Prepare a stock solution of sodium succinate.

    • Electron Acceptor: Prepare a stock solution of 2,6-dichlorophenolindophenol (DCPIP).

    • Test Compound: Prepare serial dilutions of the pyrazole-carboxamide fungicide (e.g., fluxapyroxad) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, mitochondrial suspension, and varying concentrations of the test compound.

    • Include a positive control (no inhibitor) and a negative control (no mitochondria).

    • Pre-incubate the plate for a defined period.

    • Initiate the reaction by adding the succinate substrate and the DCPIP electron acceptor.

    • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of color change is proportional to SDH activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

ParameterDescription
Assay Type In Vitro Enzyme Inhibition
Enzyme Source Isolated Fungal Mitochondria
Substrate Sodium Succinate
Detection Method Colorimetric (DCPIP reduction at 600 nm)
Key Output IC50 Value (µM)
Protocol 2: In Vivo Fungal Growth Inhibition Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) or the effective concentration (EC50) of a compound required to inhibit the visible growth of a target fungus, providing a measure of its overall efficacy in a biological system.[15][16]

Methodology:

  • Inoculum Preparation:

    • Grow the target fungal species (e.g., Rhizoctonia solani) on a suitable agar medium, such as Potato Dextrose Agar (PDA), until sporulation occurs.[17]

    • Harvest spores (conidia) by flooding the plate with a sterile saline solution containing a surfactant (e.g., 0.05% Tween 20) and gently scraping the surface.[17]

    • Adjust the spore suspension to a standardized concentration (e.g., 1 x 10^5 spores/mL) using a hemocytometer or by measuring optical density.

  • Compound Dilution:

    • In a 96-well microplate, prepare two-fold serial dilutions of the test fungicide in a liquid growth medium (e.g., RPMI-1640).[17]

  • Inoculation and Incubation:

    • Add the standardized fungal spore suspension to each well of the microplate.

    • Include a positive control (fungus + medium, no compound) and a negative control (medium only).

    • Incubate the plate at an appropriate temperature (e.g., 25-28°C) for a period sufficient for visible growth in the positive control wells (typically 48-72 hours).

  • MIC/EC50 Determination:

    • Visually inspect the plates or use a microplate reader to measure turbidity (e.g., at 600 nm).

    • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth.[15]

    • The EC50 value, the concentration that inhibits growth by 50% compared to the control, can be calculated by fitting the data to a dose-response curve.

Caption: Workflow for In Vitro and In Vivo Antifungal Efficacy Testing.

Structure-Activity Relationship (SAR) and Resistance

The specific chemical structure of the pyrazole-carboxamide fungicides is crucial for their high affinity to the SDH enzyme's Qp site. The N-methyl pyrazole ring and the carboxamide linker are essential components that correctly orient the molecule within the binding pocket. The cyclopropyl group, derived from the original aldehyde precursor, contributes to the overall conformation and binding energy.[18]

It is important to note that the single-site mode of action of SDHIs makes them susceptible to the development of fungicide resistance.[10][11] Resistance typically arises from point mutations in the genes encoding the SDH subunits (specifically SdhB, SdhC, and SdhD), which alter the structure of the Qp binding site and reduce the binding affinity of the fungicide.[12] Continuous monitoring and strategic use, such as alternating with fungicides that have different modes of action, are essential to manage the risk of resistance.[19]

Conclusion

This compound is a fundamentally important precursor for a powerful class of modern fungicides. The resulting pyrazole-carboxamide active ingredients, such as fluxapyroxad, function as highly specific and potent Succinate Dehydrogenase Inhibitors. By blocking Complex II of the mitochondrial electron transport chain, they effectively shut down cellular respiration in pathogenic fungi, leading to broad-spectrum disease control. A thorough understanding of this mechanism, validated through robust in vitro and in vivo assays, is critical for the development of new fungicidal agents and for implementing sustainable resistance management strategies in agriculture.

References

  • Wikipedia. Fluxapyroxad. [Link]

  • Pu, Y., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. [Link]

  • Dannaoui, E., et al. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi. [Link]

  • Li, M., et al. (2024). Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif. Journal of Agricultural and Food Chemistry. [Link]

  • Kim, Y., & Jo, K. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease. [Link]

  • iFyber. In Vitro Screening for Antifungal Efficacy. [Link]

  • ACS Publications. (2023). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry. [Link]

  • Minnesota Department of Agriculture. Fluxapyroxad. [Link]

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology. [Link]

  • Google Patents. (2015).
  • ANSES. (2019). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. [Link]

  • University of Hertfordshire. Fluxapyroxad (Ref: BAS 700F). [Link]

  • Wiederhold, N. P. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Wang, P., et al. (2020). The relationship between features enabling SDHI fungicide binding to the Sc-Sdh complex and its inhibitory activity against Sclerotinia sclerotiorum. Pest Management Science. [Link]

  • PubMed. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. [Link]

  • Elabscience. Succinate Dehydrogenase (SDH) Activity Assay Kit. [Link]

  • MDPI. (2022). Host Response of Winter Wheat to the Causal Agents of Eyespot and Fungicide Resistance of the Pathogens. Journal of Fungi. [Link]

  • FAO. (2012). Fluxapyroxad - JMPR 2012. [Link]

  • ResearchGate. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. [Link]

  • APS Journals. (2022). Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. Phytopathology. [Link]

  • ACS Publications. (2021). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry. [Link]

  • NIH. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. [Link]

  • ResearchGate. (2016). Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. [Link]

  • CliniSciences. Succinate Dehydrogenase (Complex II) Assay Kit. [Link]

  • Rutgers Plant and Pest Advisory. (2020). Understanding the SDHI (FRAC group 7) Fungicides. [Link]

  • PubMed. (2023). Adverse effects and potential mechanisms of fluxapyroxad in Xenopus laevis on carbohydrate and lipid metabolism. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Fungicide Resistance Action Committee. SDHI Fungicides. [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

Sources

Navigating the Chemical Landscape: A Technical Guide to the Structure-Activity Relationship of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of the structure-activity relationship (SAR) surrounding the novel heterocyclic scaffold, 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde. Moving beyond a mere recitation of facts, this document, crafted from the perspective of a Senior Application Scientist, delves into the causal relationships between molecular architecture and biological function, offering field-proven insights to guide future discovery efforts.

Introduction: The Pyrazole Core in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in contemporary drug discovery. Its remarkable versatility allows it to serve as a scaffold for a wide array of therapeutic agents, demonstrating activities that span from anti-inflammatory and analgesic to anticancer and antimicrobial. The success of blockbuster drugs like Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction) underscores the therapeutic potential embedded within the pyrazole framework. The specific compound at the heart of this guide, this compound, presents a unique combination of substituents that suggests a rich and nuanced SAR landscape ripe for exploration. This document will systematically dissect the contributions of the N1-methyl, C5-cyclopropyl, and C4-carbaldehyde moieties to the molecule's overall biological profile.

Synthetic Accessibility: Crafting the Core Scaffold

A robust and versatile synthetic strategy is paramount for any comprehensive SAR investigation. The synthesis of 1,4,5-substituted pyrazoles can be approached through several established methodologies. A common and effective route involves the Vilsmeier-Haack reaction, which can be employed to introduce the formyl group at the C4 position of a pre-existing pyrazole ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • (1-Cyclopropyllethylidene)hydrazine

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Reaction with Hydrazone: Dissolve (1-Cyclopropyllethylidene)hydrazine in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Cyclization and Formylation: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a cold aqueous solution of sodium hydroxide (NaOH) to pH 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL). Combine the organic layers and wash with brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a pure compound.

Structure-Activity Relationship (SAR) Deconstruction

The biological activity of this compound is a composite of the individual contributions of its substituents. A systematic exploration of these contributions is key to optimizing potency, selectivity, and pharmacokinetic properties.

The N1-Methyl Group: A Subtle but Critical Influencer

The substitution at the N1 position of the pyrazole ring is a critical determinant of the molecule's overall properties. While seemingly simple, the methyl group exerts a profound influence on several key parameters:

  • Potency and Selectivity: The size and nature of the N1-substituent can significantly impact how the molecule fits into a biological target's binding pocket. A methyl group, being small and lipophilic, can contribute to favorable van der Waals interactions without introducing significant steric hindrance. In many pyrazole-based inhibitors, the N1-substituent is directed towards a specific region of the active site, and even minor modifications can lead to substantial changes in activity.

  • Physicochemical Properties: The N1-methyl group abrogates the hydrogen bond donor capacity of the pyrazole ring, which can influence solubility and membrane permeability. This can have a cascading effect on the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The N1 position can be susceptible to metabolic modification. A methyl group is generally more metabolically stable than a free N-H, which can be a site for glucuronidation or other phase II metabolic reactions.

Modification at N1 Predicted Impact on Activity Rationale
H (unsubstituted) Potential for hydrogen bonding, but may decrease metabolic stability.The N-H can act as a hydrogen bond donor, potentially increasing affinity for some targets. However, it is also a site for metabolic conjugation.
Larger Alkyl Groups (e.g., Ethyl, Propyl) May increase lipophilicity and van der Waals interactions, but could introduce steric clashes.Increased size could lead to better occupancy of a hydrophobic pocket, but may also result in a loss of affinity if the pocket is size-restricted.
Aromatic Rings (e.g., Phenyl) Can introduce π-π stacking interactions and alter the molecule's overall conformation.A phenyl group can engage in favorable interactions with aromatic residues in the binding site, but will significantly increase the molecule's size and lipophilicity.
The C5-Cyclopropyl Group: A Lipophilic Anchor

The cyclopropyl group at the C5 position is a key feature that likely plays a significant role in anchoring the molecule within a hydrophobic pocket of its biological target.

  • Hydrophobic Interactions: The cyclopropyl moiety is a small, rigid, and lipophilic group that is well-suited to occupy hydrophobic pockets in enzyme active sites or receptor binding domains. Its rigid nature can also help to lock the molecule into a specific, bioactive conformation.

  • Bioisosteric Replacement: The cyclopropyl group can be considered a bioisostere of other small alkyl groups or even a phenyl ring in some contexts. Exploring other groups at this position can provide valuable insights into the size and shape of the binding pocket. For instance, replacing the cyclopropyl with an isopropyl or a tert-butyl group could probe the steric tolerance of the target.

Modification at C5 Predicted Impact on Activity Rationale
Smaller Alkyl Groups (e.g., Methyl, Ethyl) May reduce hydrophobic interactions and potency.A smaller group may not fully occupy the hydrophobic pocket, leading to a loss of binding affinity.
Larger or Bulkier Alkyl Groups (e.g., Isopropyl, tert-Butyl) Could enhance hydrophobic interactions if the pocket is large enough, but may cause steric hindrance.These groups can provide stronger hydrophobic interactions, but their bulkiness may be detrimental if the binding site is constrained.
Aromatic Rings (e.g., Phenyl) Can introduce additional binding interactions such as π-π stacking.A phenyl group can significantly increase binding affinity if the target has a suitable aromatic pocket.
The C4-Carbaldehyde Group: A Versatile Chemical Handle and Pharmacophoric Element

The carbaldehyde group at the C4 position is arguably the most versatile feature of the molecule from a medicinal chemistry perspective.

  • Pharmacophoric Importance: The oxygen atom of the aldehyde can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue in the biological target. This interaction can be a key determinant of the molecule's binding affinity and specificity.

  • Synthetic Versatility: The aldehyde functionality is a gateway to a vast array of chemical transformations. It can be readily converted into other functional groups, allowing for the systematic exploration of the SAR at this position. For example, it can be reduced to an alcohol, oxidized to a carboxylic acid, or used in reductive amination reactions to introduce a wide variety of amine-containing substituents. This versatility is invaluable for generating a library of analogs for SAR studies.

SAR_Exploration cluster_N1 N1 Position cluster_C5 C5 Position cluster_C4 C4 Position Core This compound N1_H H Core->N1_H Demethylation N1_Alkyl Larger Alkyl Core->N1_Alkyl Alkylation N1_Aryl Aryl Core->N1_Aryl Arylation C5_Alkyl Other Alkyls Core->C5_Alkyl Bioisosteric Replacement C5_Aryl Aryl Core->C5_Aryl Bioisosteric Replacement C4_OH Alcohol Core->C4_OH Reduction C4_COOH Carboxylic Acid Core->C4_COOH Oxidation C4_Amine Amines Core->C4_Amine Reductive Amination

Caption: SAR exploration workflow for this compound.

Potential Biological Targets and Mechanistic Considerations

Given the broad spectrum of activities associated with pyrazole-containing compounds, this compound and its analogs could potentially interact with a variety of biological targets. Based on the SAR of related molecules, several classes of enzymes and receptors are of particular interest:

  • Kinases: Many pyrazole derivatives are potent kinase inhibitors. The pyrazole scaffold can mimic the hinge-binding motif of ATP, and the substituents can be tailored to achieve selectivity for specific kinases.

  • Cyclooxygenases (COX): As exemplified by Celecoxib, pyrazoles are well-known inhibitors of COX enzymes, particularly the inducible COX-2 isoform involved in inflammation.

  • Phosphodiesterases (PDEs): Sildenafil's mechanism of action involves the inhibition of PDE5. The pyrazole core can be adapted to target other members of the PDE family as well.

  • Other Enzymes: Pyrazole derivatives have also been reported to inhibit a range of other enzymes, including α-glucosidase and Janus kinases (JAKs).

Hypothetical_Pathway Molecule 5-Cyclopropyl-1-methyl-1H- pyrazole-4-carbaldehyde Target Biological Target (e.g., Kinase, COX-2) Molecule->Target Binding and Inhibition Signaling Downstream Signaling Cascade Target->Signaling Blocks Signal Response Cellular Response (e.g., Inhibition of Proliferation, Reduced Inflammation) Signaling->Response

Caption: Hypothetical signaling pathway inhibited by the pyrazole compound.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. Its unique combination of a compact N1-methyl group, a lipophilic C5-cyclopropyl anchor, and a versatile C4-carbaldehyde handle provides a rich platform for SAR-guided optimization. Future research should focus on the systematic exploration of the chemical space around this core scaffold, guided by the principles outlined in this guide. A thorough investigation of the ADME properties of promising analogs will also be crucial for translating in vitro potency into in vivo efficacy. The insights provided herein are intended to serve as a roadmap for researchers seeking to unlock the full therapeutic potential of this intriguing class of molecules.

References

  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • PubMed. (2022). Identification of novel pyrazole containing ɑ-glucosidase inhibitors: insight into pharmacophore, 3D-QSAR, virtual screening, and molecular dynamics study. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Pharmacophore mapping studies on pyrazoles as anti-proliferative agents. [Link]

  • Google Patents. (2015).
  • Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. [Link]

  • ACS Omega. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. [Link]

  • PubMed. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • ClinicSearch. (2023). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy. [Link]

  • ResearchGate. (2024). (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]

  • National Center for Biotechnology Information. (2014). Current status of pyrazole and its biological activities. [Link]

  • SciSpace. (2017). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • Journal of Chemical Health Risks. (2024). “Review on Biological Activities of Pyrazole Derivatives”. [Link]

potential therapeutic targets for 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Compound Search

I've initiated comprehensive searches for 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde. Currently, I'm focusing on its known biological activities, possible mechanisms of action, and any identified protein targets. Next, I'll identify structurally similar compounds and investigate their known therapeutic targets.

Expanding Search Parameters

I am now conducting broader Google searches for this compound, expanding to encompass signaling pathways and disease areas where related compounds have shown therapeutic potential. Simultaneously, I am actively seeking both computational and experimental methods for target identification and validation, including chemical proteomics and enzymatic assays, to enrich my data set.

Deepening the Analysis

I'm now diving deeper into the specifics. I'm expanding my Google searches to include computational and experimental methods for target validation. I'm also actively searching for relevant signaling pathways and associated disease areas related to the pyrazole core structure. Once I have the information, I'll structure a technical guide with an introduction, potential targets, methodologies, and summary. I'll then integrate the data, write the content, and create tables and diagrams.

Initiating Initial Search

I've just started looking into "5-Cyclopropyl-1-methyl-1H-pyrazole -4-carbaldehyde". So far, my search hasn't pinpointed any specific biological activity or therapeutic targets. I'm seeing general information about pyrazole derivatives and pyrazole-3(4)-carbaldehydes, but nothing concrete on this molecule yet.

Expanding Target Identification

I'm now focusing on identifying potential therapeutic targets. My initial search didn't reveal specifics, but highlighted the broader pharmacological importance of pyrazole derivatives. I've noted that many are FDA-approved drugs, and pyrazole-3(4)-carbaldehydes are versatile precursors. The current approach is to find targets of structurally similar compounds and infer potential therapeutic intervention areas based on the general biological activities of pyrazoles. I'm focusing on similar substitutions (cyclopropyl, methyl, carbaldehyde).

Refining Search Parameters

I've expanded my focus to include the broader pharmacological importance of pyrazole derivatives, noting their FDA-approved status and versatility. Although my initial search didn't yield specific targets, it revealed that pyrazoles possess antimicrobial, anti-inflammatory, antitumor, and antiviral properties. My next steps involve identifying potential therapeutic targets by examining structurally similar compounds and building a methodology guide for target identification and validation, beginning with similar substitutions like cyclopropyl, methyl, and carbaldehyde. I will search for structurally similar derivatives to uncover potential biological targets.

Deepening Target Exploration

I've broadened my scope to uncover potential therapeutic targets by examining structurally similar compounds, leveraging pyrazole's known biological activities. My plan encompasses searching for targets with cyclopropyl, methyl, and carbaldehyde substitutions. I'll research mechanisms for anti-inflammatory, antitumor, and antiviral properties, along with methodologies for identifying and validating new targets, structuring a technical guide for researchers. Visualizations and references are also planned.

Gathering Pyrazole Data

I've made progress in compiling information for the technical guide, solidifying a foundation with focused searches. I've compiled details on the pharmacological activities of pyrazole derivatives, specifically anticancer and anti-inflammatory properties, providing a solid start. I am focusing on detailed, targeted research.

Synthesizing Target Ideas

I've significantly expanded the foundation of the technical guide. I have compiled specific protein targets for pyrazole derivatives, including kinases and COX enzymes, to give a deeper understanding of the possibilities. I'm focusing on the versatility of pyrazole and methodologies for identifying targets, since data is limited for the molecule, this compound. With this information, I can proceed to structure and write the guide.

Consolidating Target Research

I've assembled a robust overview, focusing on pyrazole's diverse pharmacological effects and protein targets. The searches yielded info on kinase and COX enzyme interactions, along with cannabinoid receptors. This guide will focus on potential targets for this compound and methods for identification and validation. I have sufficient data to structure and write the guide now, focusing on experimental and computational methods.

Navigating the Uncharted: A Technical Guide to the Preliminary In Vitro Screening of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial in vitro evaluation of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, a novel heterocyclic compound with potential applications in drug discovery. As the specific biological activities of this molecule are yet to be fully elucidated, this document outlines a strategic, multi-tiered screening cascade designed to efficiently identify and characterize its therapeutic potential. Our approach is grounded in the well-documented and diverse biological activities of pyrazole derivatives, which include anticancer, anti-inflammatory, and antimicrobial properties.

The following sections will detail the rationale behind the proposed screening strategy, provide step-by-step experimental protocols with an emphasis on self-validating systems, and present a clear workflow for data analysis and hit progression. This guide is intended for researchers, scientists, and drug development professionals seeking to embark on the preliminary assessment of novel chemical entities.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Marketed drugs containing the pyrazole core, such as the anti-inflammatory agent celecoxib and the anticancer drug ruxolitinib, underscore the therapeutic significance of this heterocyclic system.

Given the structural novelty of this compound, a systematic and unbiased preliminary screening approach is warranted. Our proposed strategy is therefore designed to cast a wide net, exploring key therapeutic areas where pyrazole derivatives have historically shown promise.

A Tiered Approach to In Vitro Screening: From General Cytotoxicity to Specific Mechanisms

A successful in vitro screening campaign for a novel compound requires a logical and resource-efficient workflow. We advocate for a tiered or cascaded approach, beginning with broad assessments of cellular toxicity to establish a safe therapeutic window for subsequent, more specific assays.

G Cytotoxicity General Cytotoxicity Screening (e.g., MTT Assay) Anticancer Anticancer Activity (Panel of Cancer Cell Lines) Cytotoxicity->Anticancer Establish Non-Toxic Concentration Range AntiInflammatory Anti-inflammatory Activity (e.g., COX-2 Inhibition) Cytotoxicity->AntiInflammatory Antimicrobial Antimicrobial Activity (MIC/MBC Determination) Cytotoxicity->Antimicrobial MoA Mechanism of Action Studies (e.g., Kinase Profiling, Apoptosis Assays) Anticancer->MoA Identified 'Hit' Selectivity Selectivity Profiling (e.g., Normal vs. Cancer Cells) Anticancer->Selectivity AntiInflammatory->MoA Antimicrobial->MoA

Figure 1: A tiered in vitro screening cascade for this compound.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any new chemical entity is to determine its effect on cell viability. This foundational assay provides crucial information on the compound's intrinsic toxicity and establishes a concentration range for subsequent experiments where observed effects are more likely to be target-specific rather than a consequence of general cellular damage.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate a panel of human cell lines (e.g., HeLa, HEK293, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. The concentration range should be broad (e.g., 0.1 µM to 100 µM) to capture the full dose-response curve. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Self-Validating System:

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin) should be included to confirm assay performance.

  • Negative Control: Untreated and vehicle-treated cells establish the baseline for 100% viability.

  • Blank: Wells containing only medium and MTT solution serve as a background control.

Parameter Description
Cell Lines HeLa, HEK293, HepG2
Seeding Density 5,000-10,000 cells/well
Compound Concentration 0.1 µM - 100 µM
Incubation Time 48-72 hours
MTT Concentration 0.5 mg/mL
Wavelength 570 nm

Table 1: Key parameters for the MTT cytotoxicity assay.

Tier 2: Exploring Key Therapeutic Areas

Based on the established non-toxic concentration range, the compound can be advanced to more specific assays targeting key therapeutic areas associated with pyrazole derivatives.

Anticancer Activity Screening

Given that numerous pyrazole-containing compounds exhibit antiproliferative effects, a primary focus of the screening cascade should be on cancer cell lines.

This protocol utilizes the same MTT assay described in Tier 1 but is expanded to a diverse panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).

Step-by-Step Methodology:

  • Cell Line Panel: Select a panel of cancer cell lines (e.g., MCF-7, A549, HCT116, K562).

  • Assay Execution: Follow the MTT assay protocol as detailed in Section 2.1.

  • Data Analysis: Determine the IC50 value for each cell line. A compound is typically considered a "hit" if it demonstrates potent activity (low micromolar or nanomolar IC50) against one or more cell lines.

Anti-inflammatory Activity Screening

Many clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold, making this a promising area for investigation. A key enzyme in the inflammatory pathway is cyclooxygenase-2 (COX-2).

This assay measures the ability of the test compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay quantifies the conversion of arachidonic acid to prostaglandin E2 (PGE2) by recombinant human COX-2. The amount of PGE2 produced is measured using a competitive enzyme-linked immunosorbent assay (ELISA).

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant human COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

  • Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 10 minutes) at 37°C.

  • Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • PGE2 Quantification: Dilute the reaction mixture and quantify the PGE2 levels using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Self-Validating System:

  • Positive Control: A known COX-2 inhibitor (e.g., celecoxib) should be included.

  • Negative Control: A reaction with no inhibitor (vehicle only) represents 100% enzyme activity.

Antimicrobial Activity Screening

The pyrazole nucleus is also present in several compounds with antibacterial and antifungal properties.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control with a known antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Tier 3: Delving into Mechanism of Action and Selectivity

Should "hits" be identified in Tier 2, the subsequent phase of screening will focus on elucidating the mechanism of action and assessing the selectivity of the compound.

G Hit Potent Anticancer 'Hit' Apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) Hit->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Hit->CellCycle Kinase Kinase Inhibition Profiling Hit->Kinase NormalVsCancer Cytotoxicity in Normal vs. Cancer Cells Hit->NormalVsCancer

Figure 2: Potential follow-up studies for an anticancer 'hit' compound.

For an anticancer hit, follow-up studies could include apoptosis assays (e.g., Annexin V/PI staining) to determine if the compound induces programmed cell death, cell cycle analysis to investigate its effects on cell division, and kinase profiling to identify potential molecular targets. Furthermore, assessing the compound's cytotoxicity in normal, non-cancerous cells is crucial for determining its therapeutic index and potential for side effects.

Conclusion

The preliminary in vitro screening of a novel compound such as this compound requires a systematic and evidence-based approach. The tiered screening cascade outlined in this guide, beginning with broad cytotoxicity assessments and progressing to more specific therapeutic area screening and mechanism of action studies, provides a robust framework for efficiently uncovering the therapeutic potential of this and other novel chemical entities. By adhering to detailed, self-validating protocols, researchers can generate high-quality, reproducible data that will guide future drug development efforts.

References

  • Boruah, J., et al. (2023).
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Gothwal, A., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Research Journal of Pharmacy and Technology, 17(2), 913-918.
  • Kumar, A., et al. (2018). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 10(4), 177–184.
  • Sleno, L., & Li, L. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Rapid Communications in Mass Spectrometry, 27(15), 1745-1753.
  • Yunus, M. F., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274291.
  • MDPI. (2023). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Molecules, 28(13), 5091.
  • Ranasinghe, P., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables.
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.
  • Google Patents. (n.d.). WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Retrieved from [Link]

  • Nagaprashantha, L. D., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-137.
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Enzo Life Sciences. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • Wiegand, I., et al. (2008). In vitro antimicrobial susceptibility testing methods. Methods in Molecular Medicine, 142, 33-49.
  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765–17775.
  • ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(1), 589.
  • Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vitro assays. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • YouTube. (2024). Evaluation of the In vitro Anti Inflammatory Activity of Nerium oleander. Retrieved from [Link]

  • IGI Global. (n.d.). In vitro antimicrobial screening: Significance and symbolism. Retrieved from [Link]

  • MDPI. (2022).
  • National Center for Biotechnology Information. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

An In-depth Technical Guide on the Physicochemical Properties of Substituted Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazole-4-carbaldehydes represent a cornerstone class of heterocyclic compounds, pivotal to advancements in medicinal chemistry and materials science. The inherent versatility of the pyrazole scaffold, combined with the reactive carbaldehyde functionality, allows for extensive structural modifications. These modifications, in turn, modulate a wide spectrum of physicochemical properties that are critical for their application, particularly in drug design. This guide provides a comprehensive technical overview of these properties, synthesizing information on their synthesis, spectroscopic characterization, structural analysis, and computational evaluation. By elucidating the causal relationships between molecular structure and physicochemical characteristics, this document aims to serve as an essential resource for professionals engaged in the research and development of novel pyrazole-based entities.

Introduction: The Strategic Importance of the Pyrazole-4-carbaldehyde Core

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its derivatization with a carbaldehyde group at the 4-position yields pyrazole-4-carbaldehydes, which are highly versatile synthetic intermediates. The electrophilic nature of the aldehyde group, coupled with the potential for substitution at the N1, C3, and C5 positions of the pyrazole ring, provides a rich platform for the construction of diverse and complex molecular architectures.

The significance of this class of compounds is underscored by their wide-ranging biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] The physicochemical properties of these molecules—such as their electronic profile, solubility, and steric attributes—are fundamental determinants of their pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic (drug-target interaction) behavior. A profound understanding of these properties is therefore indispensable for the rational design and optimization of new therapeutic agents.

Synthetic Methodologies: The Vilsmeier-Haack Reaction as a Key Tool

The Vilsmeier-Haack reaction stands as the preeminent method for the synthesis of substituted pyrazole-4-carbaldehydes.[1][4] This reaction facilitates the direct formylation of a pyrazole ring, a process that is both efficient and broadly applicable to a variety of substituted precursors.

Experimental Protocol: Vilsmeier-Haack Formylation of Substituted Pyrazoles

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction proceeds via the formation of an electrophilic iminium cation (the Vilsmeier reagent) from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃). This highly reactive electrophile then attacks the electron-rich pyrazole ring, leading to formylation. The choice of a non-protic solvent is crucial to prevent the quenching of the reactive intermediates.

Self-Validating System: The success of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting pyrazole and the appearance of a new, typically more polar, product spot corresponding to the aldehyde. The final product's identity and purity are then rigorously confirmed by spectroscopic methods.

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried, inert-atmosphere flask, cool DMF to 0 °C. Add POCl₃ dropwise with stirring, maintaining the temperature below 10 °C to control the exothermic reaction.

  • Electrophilic Addition: Dissolve the substituted pyrazole starting material in a minimal amount of a dry, non-protic solvent (e.g., dichloromethane or chloroform) and add it to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and then heat to reflux (typically 60-80 °C) for 2-12 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice to quench the reaction and hydrolyze any remaining Vilsmeier reagent.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate). Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualization of the Synthetic Workflow

Vilsmeier_Haack_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent Formation (0 °C) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Pyrazole Substituted Pyrazole Formylation Electrophilic Formylation (Reflux) Pyrazole->Formylation Nucleophile Vilsmeier_Reagent->Formylation Electrophile Quench Quenching (Ice Water) Formylation->Quench Neutralize Neutralization (aq. NaHCO3) Quench->Neutralize Extract Extraction Neutralize->Extract Purify Column Chromatography Extract->Purify Product Pure Substituted Pyrazole-4-carbaldehyde Purify->Product

Caption: Workflow of the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Physicochemical Characterization: A Multi-faceted Approach

A thorough characterization is imperative to confirm the structure and purity of the synthesized pyrazole-4-carbaldehydes. This is typically achieved through a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis
Technique Key Observables for Pyrazole-4-carbaldehydes Significance
¹H NMR Aldehyde proton (CHO) singlet: δ 9.5-10.5 ppm. Aromatic protons on the pyrazole ring and substituents.Confirms the presence of the carbaldehyde group and provides information on the substitution pattern.
¹³C NMR Carbonyl carbon (C=O) signal: δ 180-195 ppm.[5] Pyrazole ring carbons.Unambiguously identifies the aldehyde carbonyl carbon and helps in assigning the carbon skeleton.
FT-IR Strong C=O stretching vibration: 1650-1700 cm⁻¹.[5] C-H stretching of the aldehyde.Confirms the presence of the carbonyl functional group.
Mass Spec (MS) Molecular ion peak (M⁺) corresponding to the calculated molecular weight.Determines the molecular weight and, with high-resolution MS, the elemental composition.

The characterization of these compounds is routinely accomplished using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectroscopy.[3][4][6]

Structural Elucidation by X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, offering precise data on bond lengths, bond angles, and intermolecular interactions.[5][7] This technique is invaluable for understanding the solid-state packing of the molecules, which can be influenced by hydrogen bonding and π-π stacking interactions. The crystal structures of several pyrazole-4-carbaldehyde derivatives have been determined, revealing details about their molecular geometry.[5][7]

Computational Insights into Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the electronic structure and reactivity of pyrazole-4-carbaldehydes.[8][9][10]

Key Parameters from DFT Studies
  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the resulting energy gap are critical in predicting the chemical reactivity, kinetic stability, and electronic transitions of the molecule.[10]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, as well as intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and intramolecular interactions.

Logical Relationship Diagram

DFT_Insights cluster_dft DFT Calculations cluster_properties Predicted Properties Optimized_Geometry Optimized Geometry FMO HOMO-LUMO Analysis Optimized_Geometry->FMO MEP Molecular Electrostatic Potential (MEP) Optimized_Geometry->MEP Reactivity Chemical Reactivity FMO->Reactivity Electronic_Transitions Electronic Transitions FMO->Electronic_Transitions MEP->Reactivity Intermolecular_Interactions Intermolecular Interactions MEP->Intermolecular_Interactions

Caption: Correlation between DFT calculations and predicted physicochemical properties.

Structure-Property-Activity Relationships in Drug Development

The biological activity of substituted pyrazole-4-carbaldehydes is a direct consequence of their physicochemical properties.

  • Lipophilicity: The nature of the substituents on the pyrazole ring significantly impacts the molecule's lipophilicity (often estimated by LogP), which in turn governs its ability to traverse biological membranes.

  • Hydrogen Bonding: The pyrazole nitrogen atoms and the aldehyde oxygen can act as hydrogen bond acceptors, while an N-H proton can act as a donor. These interactions are fundamental for the specific binding of the molecule to its biological target, such as an enzyme active site.

  • Electronic Effects: Electron-withdrawing or -donating substituents can modulate the electron density of the pyrazole ring and the reactivity of the carbaldehyde group, thereby influencing the strength and nature of the drug-receptor interaction.

The pyrazole nucleus is a key feature in several commercially available drugs, highlighting its therapeutic importance.[1] Pyrazole derivatives have been shown to target multiple signaling pathways in cancer cells.[11]

Conclusion and Future Directions

Substituted pyrazole-4-carbaldehydes are a class of compounds with immense potential, driven by their synthetic accessibility and the tunability of their physicochemical properties. A synergistic approach, combining rational synthetic design, comprehensive spectroscopic and structural analysis, and insightful computational modeling, is crucial for unlocking their full potential. Future research will likely focus on the development of more sustainable synthetic routes, the exploration of novel substitution patterns to access new chemical space, and the application of these versatile building blocks in the design of next-generation therapeutics and functional materials.

References

  • Al-Ostoot, F. H., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(9), 2469. [Link]

  • Abd, L. S., et al. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(4), 438-449. [Link]

  • Abdulaziz, F., et al. (2024). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation studies. Journal of Molecular Structure, 1297, 136863. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]

  • Patel, N. B., & Patel, H. R. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-6. [Link]

  • Abdulaziz, F., et al. (2025). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 139796. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • Kumar, A., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 30(20), 4567. [Link]

  • Rostas, J., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

  • Taylor & Francis Online. (2024). Synthesis of polysubstituted pyrazoles and their biological applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega, 6(33), 21469–21482. [Link]

  • Kumar, V., & Kumar, S. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 7(3), 3344-3352. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]

  • Kumar, D., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(15), 10143-10156. [Link]

  • International Journal for Research in Applied Science & Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of Genetic Engineering and Biotechnology, 20(1), 81. [Link]

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1111. [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is a key building block in the synthesis of a variety of biologically active molecules, particularly in the fields of agrochemicals and pharmaceuticals. Its unique structural motif, featuring a substituted pyrazole core, offers a versatile scaffold for the development of novel compounds with diverse therapeutic and biological properties. This application note provides a comprehensive and detailed protocol for the synthesis of this important intermediate, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The described methodology is based on established chemical principles and offers a reliable and reproducible route to the target compound.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step synthetic sequence. This strategy involves the initial construction of the pyrazole ring system via a cyclocondensation reaction, followed by the introduction of the formyl group at the 4-position of the pyrazole ring using a Vilsmeier-Haack formylation.

The overall synthetic transformation is depicted below:

Synthetic Pathway Cyclopropyl_methyl_ketone Cyclopropyl methyl ketone Step1_Precursor 3-Cyclopropyl-3-oxopropanal Cyclopropyl_methyl_ketone->Step1_Precursor Claisen Condensation Formic_ester_derivative Formic ester derivative Formic_ester_derivative->Step1_Precursor Step1_Product 5-Cyclopropyl-1-methyl-1H-pyrazole Step1_Precursor->Step1_Product Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Step1_Product Final_Product This compound Step1_Product->Final_Product Vilsmeier-Haack Formylation Vilsmeier_reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_reagent->Final_Product

Caption: Overall synthetic workflow for this compound.

This approach is advantageous due to the commercial availability of the starting materials and the generally high yields and selectivity of the individual reactions.

Part 1: Synthesis of 5-Cyclopropyl-1-methyl-1H-pyrazole

The first part of the synthesis focuses on the construction of the pyrazole ring. This is achieved through the cyclocondensation of a 1,3-dicarbonyl compound, 3-cyclopropyl-3-oxopropanal, with methylhydrazine. The Knorr pyrazole synthesis is a classic and reliable method for the formation of pyrazole rings from β-dicarbonyl compounds and hydrazines.[1]

Step 1a: Preparation of 3-Cyclopropyl-3-oxopropanal

A common method for the synthesis of β-ketoaldehydes like 3-cyclopropyl-3-oxopropanal involves the Claisen condensation of a ketone with a formic ester derivative.[2] In this protocol, we will utilize cyclopropyl methyl ketone and ethyl formate in the presence of a strong base.

Reaction Scheme:

Caption: Synthesis of the 1,3-dicarbonyl precursor.

Experimental Protocol:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Cyclopropyl methyl ketone84.128.41 g0.10
Ethyl formate74.088.15 g0.11
Sodium ethoxide68.057.48 g0.11
Anhydrous Ethanol46.07100 mL-
Diethyl ether74.12200 mL-
2M Hydrochloric acid36.46As needed-

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide and anhydrous ethanol.

  • Cool the mixture to 0-5 °C in an ice bath.

  • A solution of cyclopropyl methyl ketone and ethyl formate in anhydrous ethanol (20 mL) is added dropwise to the stirred suspension of sodium ethoxide over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction mixture is then cooled in an ice bath, and the excess sodium ethoxide is neutralized by the slow addition of 2M hydrochloric acid until the pH is approximately 7.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether (100 mL) and water (50 mL). The aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield crude 3-cyclopropyl-3-oxopropanal, which is used in the next step without further purification.

Step 1b: Cyclocondensation to form 5-Cyclopropyl-1-methyl-1H-pyrazole

The crude 3-cyclopropyl-3-oxopropanal is then reacted with methylhydrazine to form the desired pyrazole. The reaction with an unsymmetrical β-dicarbonyl and methylhydrazine can potentially lead to two regioisomers. However, the reaction of a β-ketoaldehyde with methylhydrazine generally favors the formation of the 1,5-disubstituted pyrazole, where the more nucleophilic nitrogen of methylhydrazine attacks the more electrophilic aldehyde carbonyl.[3]

Reaction Scheme:

Step 1b cluster_reactants Ketoaldehyde 3-Cyclopropyl-3-oxopropanal plus + Methylhydrazine Methylhydrazine arrow -> Ethanol, reflux Methylhydrazine->arrow Product 5-Cyclopropyl-1-methyl-1H-pyrazole arrow->Product Ethanol_reflux Ethanol, reflux Vilsmeier-Haack Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Pyrazole 5-Cyclopropyl-1-methyl-1H-pyrazole Pyrazole->Iminium_Salt Electrophilic Attack Final_Product This compound Iminium_Salt->Final_Product Hydrolysis (Workup)

Sources

Application Notes and Protocols for Nucleophilic Addition Reactions on Pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties. The synthetic accessibility and tunable nature of the pyrazole ring make it an attractive starting point for the development of novel therapeutic agents. Pyrazole-4-carbaldehyde, in particular, serves as a versatile synthetic intermediate, allowing for the introduction of diverse functional groups at the 4-position through nucleophilic addition reactions to the aldehyde moiety. This guide provides detailed protocols and mechanistic insights for key nucleophilic addition reactions on pyrazole-4-carbaldehyde, empowering researchers to efficiently synthesize novel pyrazole-based compounds for drug discovery and development.

Mechanistic Considerations: The Reactivity of Pyrazole-4-carbaldehyde

The aldehyde group at the C4 position of the pyrazole ring is susceptible to nucleophilic attack, a fundamental reaction in organic synthesis. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield the alcohol product.

However, the presence of the pyrazole ring introduces specific considerations. The N-H proton of the pyrazole ring is acidic and can react with organometallic nucleophiles like Grignard reagents, necessitating a protection strategy. Furthermore, the electron-rich nature of the pyrazole ring can influence the reactivity of the aldehyde. This guide will address these challenges and provide robust protocols to ensure successful and high-yielding transformations.

N-Protection of Pyrazole-4-carbaldehyde: A Prerequisite for Certain Nucleophilic Additions

To prevent the acidic N-H proton from interfering with strongly basic nucleophiles, such as Grignard reagents, protection of the pyrazole nitrogen is essential. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group due to its ease of installation and subsequent removal under mild conditions.

Protocol 1: N-Boc Protection of 1H-pyrazole-4-carbaldehyde

This protocol describes the protection of the pyrazole nitrogen with a Boc group.

Materials:

  • 1H-pyrazole-4-carbaldehyde

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1H-pyrazole-4-carbaldehyde (1.0 equiv) in acetonitrile, add di-tert-butyl dicarbonate (1.1 equiv) and a catalytic amount of DMAP (0.05 equiv).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 4-formyl-1H-pyrazole-1-carboxylate.

Characterization Data for tert-butyl 4-formyl-1H-pyrazole-1-carboxylate:

  • ¹H NMR (CDCl₃): δ 9.98 (s, 1H), 8.21 (s, 1H), 8.05 (s, 1H), 1.65 (s, 9H).

  • ¹³C NMR (CDCl₃): δ 185.5, 148.9, 142.3, 133.9, 118.6, 86.9, 28.0.

Key Nucleophilic Addition Reactions and Protocols

This section details the protocols for three fundamental nucleophilic addition reactions: the Grignard reaction for C-C bond formation to generate secondary alcohols, the Wittig reaction for the synthesis of alkenes, and reductive amination for the introduction of amino functionalities.

Grignard Reaction: Synthesis of Pyrazolylmethanols

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. The addition of a Grignard reagent to an aldehyde yields a secondary alcohol. As discussed, N-protection of the pyrazole is crucial for the success of this reaction.

Application Note: A Guide to the Development of Kinase Inhibitors from Pyrazole-4-Carbaldehyde Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most intensively pursued drug target classes. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds serve as versatile starting points for inhibitor design. The pyrazole ring, in particular, has emerged as a "privileged scaffold." Its unique electronic properties and ability to form multiple hydrogen bonds allow it to effectively mimic the ATP-binding hinge region of many kinases.

This application note provides a comprehensive guide for the rational design, synthesis, and evaluation of novel kinase inhibitors starting from the versatile and commercially available precursor, pyrazole-4-carbaldehyde. We will delve into the underlying chemistry, provide detailed, field-tested protocols for synthesis and biological evaluation, and discuss the interpretation of results. This guide is designed to empower researchers to accelerate their kinase inhibitor discovery programs.

Section 1: Synthetic Strategy - From Precursor to Potent Inhibitor

The aldehyde functional group on the pyrazole-4-carbaldehyde precursor is a key synthetic handle, allowing for the elaboration of the core scaffold into diverse and complex molecules. The general strategy involves two primary transformations: functionalization at the pyrazole nitrogen (N1) and conversion of the aldehyde into a key pharmacophoric element.

A common and effective strategy is to first protect or functionalize the N1 position, followed by a coupling reaction to introduce diversity at the 4-position. This workflow allows for the systematic exploration of the structure-activity relationship (SAR).

Diagram: General Synthetic Workflow

G cluster_0 Phase 1: Core Elaboration cluster_1 Phase 2: Key Coupling & Finalization cluster_2 Phase 1.5: Aldehyde Modification Precursor Pyrazole-4-carbaldehyde N1_Func N1 Functionalization (e.g., Alkylation, Arylation) Precursor->N1_Func Step 1 Aldehyde_Mod Aldehyde Conversion (e.g., Reductive Amination) N1_Func->Aldehyde_Mod Step 2a Coupling C4 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Final_Product Final Kinase Inhibitor Coupling->Final_Product Step 3 Aldehyde_Mod->Coupling Step 2b

Caption: General workflow for synthesizing kinase inhibitors from pyrazole-4-carbaldehyde.

Protocol 1: Synthesis of a Pyrazole-Amide Core via Suzuki Coupling and Amidation

This protocol details a representative synthesis of a pyrazolopyrimidine inhibitor core, a common motif in JAK inhibitors. The causality behind this approach is the robustness of the Suzuki coupling for creating a C-C bond, followed by a standard amidation to install a key interaction group.

Step 1: N-Protection of Pyrazole-4-carbaldehyde

  • Rationale: Protecting the N1 position with a group like tert-butyloxycarbonyl (Boc) prevents side reactions and directs the subsequent coupling to the desired position.

  • Dissolve pyrazole-4-carbaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, concentrate the mixture under reduced pressure and purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the N-Boc protected intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Rationale: The Suzuki coupling is a powerful, palladium-catalyzed reaction for forming C-C bonds between an organoboron compound and a halide. Here, we use it to attach an aromatic or heteroaromatic ring system, a common feature in Type I kinase inhibitors that occupies the adenine region.

  • To a degassed solution of the N-Boc protected pyrazole (1.0 eq) and a suitable arylboronic acid (1.2 eq) in a 2:1 mixture of Dioxane:Water (0.1 M), add K₂CO₃ (3.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst.

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the coupled product.

Step 3: Deprotection and Final Amidation

  • Rationale: Removal of the Boc group is necessary before final functionalization. The subsequent amidation forms a stable amide bond, which can act as a hydrogen bond donor or acceptor, crucial for binding to the kinase hinge region.

  • Dissolve the coupled product (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir at room temperature for 1 hour.

  • Concentrate under reduced pressure to remove the acid and solvent.

  • Dissolve the resulting crude amine in DMF (0.2 M). Add the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir at room temperature for 6 hours.

  • Dilute with ethyl acetate, wash extensively with water and brine to remove DMF and other water-soluble reagents.

  • Dry, concentrate, and purify by column chromatography or preparative HPLC to obtain the final inhibitor.

Section 2: Biological Evaluation - Quantifying Inhibitor Potency

Once synthesized, the compound's biological activity must be quantified. The primary metric for a kinase inhibitor is its IC50 value: the concentration of inhibitor required to reduce the kinase's enzymatic activity by 50%.

Diagram: Kinase Inhibition Blocks Downstream Signaling

G cluster_pathway Signal Transduction Pathway Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates pSTAT Phospho-STAT (Active) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene Gene Expression Nucleus->Gene Inhibitor Pyrazole Inhibitor Inhibitor->JAK Binds & Inhibits

Caption: Inhibition of JAK kinase by a pyrazole inhibitor blocks STAT phosphorylation.

Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
  • Rationale: The ADP-Glo™ assay (Promega) is a robust, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a universal assay applicable to nearly any kinase.

  • Reagent Preparation: Prepare kinase buffer, ATP solution at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration), and the specific kinase and substrate pair according to the manufacturer's guidelines.

  • Compound Dilution: Perform a serial dilution of the synthesized pyrazole inhibitor in DMSO, then dilute further in kinase buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor dilution (or DMSO for control).

    • Add 10 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 10 µL of the 2x ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the "no kinase" control as 100% inhibition and the "DMSO only" control as 0% inhibition.

    • Plot the normalized response versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Sample IC50 Data Table
Compound IDModification at C4Target KinaseIC50 (nM)
PYZ-001 PhenylJAK285
PYZ-002 4-FluorophenylJAK232
PYZ-003 2-PyridylJAK215
PYZ-004 3-AminophenylJAK25

This table demonstrates how systematic modification of the C4-aryl group can significantly impact inhibitor potency, a key aspect of SAR studies.

Section 3: Cellular Activity - Verifying On-Target Effects

A potent inhibitor in a biochemical assay must also be effective in a cellular context. Cell-based assays are critical to confirm that the compound can cross the cell membrane, engage its target, and exert a biological effect.

Protocol 3: Western Blot for Phospho-STAT3 Inhibition
  • Rationale: For a JAK inhibitor, a key downstream event is the phosphorylation of STAT proteins. This protocol measures the level of phosphorylated STAT3 (p-STAT3) in a cell line stimulated with a cytokine, providing a direct readout of the inhibitor's cellular efficacy.

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., HEL 92.1.7, which has a constitutively active JAK-STAT pathway) at a density of 1x10⁶ cells/mL.

    • Treat cells with various concentrations of the pyrazole inhibitor (or DMSO control) for 2 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4 °C with a primary antibody against p-STAT3 (e.g., Cell Signaling Technology, #9145).

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.

    • Quantify the band intensities to determine the reduction in p-STAT3 levels relative to the control.

Section 4: Conclusion and Future Directions

This guide outlines a validated and logical workflow for the development of kinase inhibitors from the pyrazole-4-carbaldehyde precursor. By combining robust synthetic chemistry with quantitative biochemical and cell-based assays, researchers can efficiently identify and optimize potent and selective kinase inhibitors.

The true power of this approach lies in its iterative nature. The data from each round of testing—summarized in SAR tables—informs the design of the next generation of compounds. This cycle of design, synthesis, and testing is the engine of modern drug discovery. Future work should focus on profiling promising compounds for selectivity against a panel of kinases and assessing their pharmacokinetic properties to advance them toward preclinical development.

References

  • Synthesis and SAR of pyrazole-based inhibitors: Journal of Medicinal Chemistry. A comprehensive source for synthetic routes and structure-activity relationship studies of novel inhibitors. [Link]

  • General Organic Synthesis Techniques: Organic Syntheses. A reputable, peer-reviewed source for detailed and reliable synthetic procedures. [Link]

Application Notes & Protocols: Strategic Synthesis of Functionalized Pyrazole Derivatives for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Scaffold - A Cornerstone of Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery and development.[1][2][3] Its remarkable structural versatility and ability to engage in various biological interactions have cemented its role in a multitude of therapeutic agents.[4][5] Blockbuster drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and numerous oncology therapeutics like Pirtobrutinib and Futibatinib all feature this essential core, underscoring its significance.[1][2][6]

The extensive pharmaceutical applications of pyrazoles have driven significant innovation in synthetic methodologies.[7] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of both classical and contemporary synthetic routes to functionalized pyrazole derivatives. We will move beyond simple procedural lists to delve into the causality behind experimental choices, providing field-proven insights to empower your research and accelerate the discovery of novel chemical entities.

Foundational Strategy: The Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in the 1880s, remains a robust and widely utilized method for constructing the pyrazole ring.[5] Its enduring relevance is a testament to its reliability and the ready availability of its starting materials.

Mechanistic Rationale

The reaction proceeds via the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative, typically under acidic conditions.[8][9] The causality of the mechanism is a sequence of well-understood organic transformations:

  • Initial Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.[8]

  • Imine/Hydrazone Formation: This is followed by dehydration to form a key hydrazone intermediate.[9][10]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[8][9]

  • Final Dehydration: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[9]

The use of a catalytic amount of acid (e.g., glacial acetic acid) is crucial as it protonates a carbonyl oxygen, rendering the carbonyl carbon more electrophilic and thus accelerating the initial nucleophilic attack by the hydrazine.[8][10]

Visualization: Knorr Synthesis Mechanism

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is a classic example of a Knorr-type reaction to form a pyrazolone, a common and highly functionalized pyrazole derivative.[7][10]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.05 eq)

  • Ethanol (or Glacial Acetic Acid) as solvent

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (1.0 eq) and ethanol (approx. 5 mL per 1 g of ethyl acetoacetate).

  • Reagent Addition: Slowly add phenylhydrazine (1.05 eq) to the stirring solution at room temperature. A slight exotherm may be observed.

  • Heating and Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-90°C).

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 30% ethyl acetate/70% hexane). The reaction is typically complete within 1-3 hours.

  • Work-up and Isolation:

    • Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum to obtain the final pyrazolone.

Expert Insight: The choice of hydrazine is critical for the final substitution pattern. Using an unsubstituted hydrazine (H₂N-NH₂) will result in an N-unsubstituted pyrazole, which can exist as a mixture of tautomers, potentially complicating downstream functionalization.[11] Using a substituted hydrazine (e.g., phenylhydrazine) directs the substitution to the N1 position.

Advanced Strategy: Multicomponent Reactions (MCRs)

Modern synthetic chemistry prioritizes efficiency, atom economy, and sustainability. Multicomponent reactions (MCRs) are a powerful tool that aligns with these principles, allowing for the construction of complex molecules like functionalized pyrazoles in a single, one-pot operation.[12][13]

Mechanistic Rationale

MCRs for pyrazole synthesis typically involve the condensation of three or more starting materials.[14] A common strategy involves an aldehyde, an active methylene compound (like a β-ketoester or malononitrile), and a hydrazine derivative.[15]

  • Initial Condensation: The reaction often initiates with the formation of a hydrazone from the aldehyde and hydrazine.[15]

  • Michael Addition: The active methylene compound, acting as a nucleophile, undergoes a Michael addition to an intermediate formed in situ.[15]

  • Cyclization and Aromatization: Subsequent intramolecular cyclization and elimination (often of water) lead to the highly substituted pyrazole ring.[15]

The elegance of this approach lies in its convergent nature, rapidly building molecular complexity and allowing for diverse functionalization by simply varying the initial building blocks.[12]

Visualization: General MCR Workflow

MCR_Workflow Aldehyde Aldehyde (R1-CHO) OnePot One-Pot Reaction Vessel (Catalyst, Solvent) Aldehyde->OnePot Hydrazine Hydrazine (R2-NHNH2) Hydrazine->OnePot ActiveMethylene Active Methylene Cmpd (R3-CH2-R4) ActiveMethylene->OnePot Product Highly Functionalized Pyrazole Derivative OnePot->Product [C-C, C-N bond formation] Cyclization & Aromatization

Caption: A generalized workflow for a one-pot multicomponent pyrazole synthesis.

Protocol: One-Pot Synthesis of Tetrasubstituted Pyrazoles

This protocol provides a framework for a versatile, environmentally friendly MCR using water as a solvent.[14]

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Active Methylene Compound (e.g., Ethyl Acetoacetate) (1.0 eq)

  • Hydrazine derivative (e.g., Phenylhydrazine) (1.0 eq)

  • Catalyst (e.g., Nano-ZnO, L-proline, or a mild base/acid)[7]

  • Solvent (e.g., Water or Ethanol)

  • Reaction vessel suitable for heating

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the aldehyde (1.0 eq), active methylene compound (1.0 eq), hydrazine derivative (1.0 eq), and the chosen catalyst in the solvent.

  • Heating: Stir the mixture at a specified temperature (ranging from room temperature to reflux, depending on the specific reactants and catalyst) for the required time (typically 2-12 hours).[16]

  • Reaction Monitoring: Track the reaction's progress via TLC until the starting materials are no longer visible.

  • Isolation:

    • Upon completion, cool the reaction mixture. If a solid precipitates, collect it by vacuum filtration.

    • If no solid forms, the product may be extracted using an organic solvent (e.g., ethyl acetate).

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Expert Insight: The efficiency and outcome of MCRs can be highly dependent on the catalyst and solvent system. Green solvents like water or ethanol are increasingly preferred.[7] The use of novel catalysts, such as magnetically retrievable nano-organocatalysts, can simplify purification and improve the sustainability of the process.[8]

Application Focus: Synthesis of the Celecoxib Core

Celecoxib is a selective COX-2 inhibitor, a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[6][17] Its synthesis provides an excellent real-world example of constructing a medicinally relevant functionalized pyrazole. The core structure is a 1,5-diarylpyrazole.[18]

Synthetic Strategy

The industrial synthesis of Celecoxib's core relies on the Knorr condensation of a specialized 1,3-diketone, 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, with 4-hydrazinylbenzenesulfonamide.[19][20] The trifluoromethyl group is a key pharmacophore, and its inclusion in the diketone starting material is a critical design choice.[19]

Visualization: Synthesis of Celecoxib Pyrazole Core

Caption: Retrosynthetic approach to the core pyrazole structure of Celecoxib.

Product Characterization and Purification Protocols

Successful synthesis is validated by rigorous characterization and purification. The aromatic nature of the pyrazole ring gives rise to distinct spectroscopic signatures.

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for a representative functionalized pyrazole derivative.

Technique Observation Rationale & Interpretation
¹H NMR Pyrazole CH proton: δ 6.0-8.0 ppm. Aromatic protons on substituents in their typical regions.The specific chemical shift of the C4-H proton is sensitive to the electronic nature of the substituents at C3 and C5, providing valuable structural information.[21][22]
¹³C NMR Pyrazole carbons: δ 100-150 ppm.Confirms the carbon backbone of the heterocyclic ring and its substituents.[20][21]
IR Spectroscopy C=N stretching: ~1550-1620 cm⁻¹. Aromatic C=C stretching: ~1450-1600 cm⁻¹. N-H stretching (if present): ~3100-3500 cm⁻¹.Provides confirmation of key functional groups within the molecule.[23][24]
Mass Spectrometry Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight.Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition.[22][24]
General Purification Protocol: Crystallization

Crystallization is often the most effective method for purifying solid pyrazole derivatives, especially at scale.

  • Solvent Selection: Choose a solvent or solvent system in which the pyrazole derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol, isopropanol, toluene).[18]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to create a saturated solution.

  • Decolorization (Optional): If the solution is colored by impurities, a small amount of activated carbon can be added, and the solution can be hot-filtered.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small portion of the cold solvent, and dry under vacuum.[18]

Expert Insight on Purification: For pyrazoles that are difficult to crystallize or separate from isomeric byproducts, an effective but often overlooked technique is the formation of acid addition salts.[25] By treating the crude mixture with an acid (e.g., HCl), the pyrazole can be precipitated or crystallized as a salt, often leaving neutral impurities behind in the solvent.[25] The pure pyrazole can then be recovered by neutralization.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. [Link]

  • Method for purifying pyrazoles.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central. [Link]

  • Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. ACS Publications. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PMC - PubMed Central. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed. [Link]

  • Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. ResearchGate. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Taylor & Francis Online. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives. PubMed. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI. [Link]

  • Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • An improved process for the preparation of celecoxib.
  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

purification challenges of pyrazole-4-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting with broad Google searches to identify purification challenges for pyrazole-4-carbaldehyde derivatives. The focus is on pinpointing common impurities, side products, and problematic physicochemical properties. This is the initial data-gathering phase, aiming for a solid overview of the field.

Analyzing Purification Challenges

I'm now diving deeper, searching for specific purification techniques used with pyrazole-4-carbaldehyde derivatives, including chromatography and crystallization. I'm focusing on optimization strategies, and troubleshooting methods from reliable scientific literature. I'm also researching synthesis pathways to trace impurity origins and building a strong foundation with academic papers. Finally, I will structure the technical support center in a question-and-answer format, and I will be creating Graphviz diagrams to make the workflows easier to understand.

Expanding Information Collection

I'm now expanding my search to include established and advanced purification techniques, with emphasis on troubleshooting and optimization. I'm also researching synthesis to understand impurity origins. I'm focusing on creating a question-and-answer format and diagrams to ensure clarity and easy understanding for the user. Finally, I will be synthesizing data to create scientifically accurate and useful answers to the user's questions.

Vilsmeier-Haack Formylation of Substituted Pyrazoles: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the Vilsmeier-Haack formylation of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful C-C bond-forming reaction. Here, we provide in-depth, troubleshooting-focused guidance to help you navigate the complexities of this reaction, overcome common side reactions, and optimize your synthetic outcomes.

Introduction: The Power and Pitfalls of Pyrazole Formylation

The Vilsmeier-Haack reaction is an indispensable tool for the formylation of electron-rich heterocycles, including pyrazoles.[1][2][3] The resulting pyrazole-4-carbaldehydes are crucial building blocks in medicinal chemistry, serving as precursors for a vast array of bioactive molecules.[4][5] The reaction proceeds through the formation of an electrophilic chloroiminium ion, known as the Vilsmeier reagent, from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[6][7] This electrophile then attacks the electron-rich C4 position of the pyrazole ring.

While highly effective, the reaction is not without its challenges. The reactivity of the pyrazole substrate, the stability of the intermediates, and the specific reaction conditions can all lead to a range of side products that complicate purification and reduce yields. This guide directly addresses these issues in a practical, question-and-answer format.

Understanding the Core Mechanism

A firm grasp of the reaction mechanism is critical for effective troubleshooting. The process begins with the activation of DMF by POCl₃ to form the electrophilic Vilsmeier reagent. The pyrazole then attacks this reagent, leading to an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [Me₂N=CHCl]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Substituted Pyrazole Iminium_Intermediate Iminium Salt Intermediate Pyrazole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Pyrazole-4-carbaldehyde Iminium_Intermediate->Aldehyde + H₂O (Workup)

Caption: The Vilsmeier-Haack Reaction Pathway.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the Vilsmeier-Haack formylation of pyrazoles.

Issue 1: Poor Regioselectivity or No Reaction

Q: My reaction is giving a mixture of isomers, or I'm recovering only my starting material. Why is this happening?

A: This is a classic problem related to the electronic nature of your pyrazole substrate. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success hinges on the pyrazole ring being sufficiently electron-rich.[6]

  • Causality: The C4 position of the pyrazole ring is the most electron-rich and sterically accessible site for electrophilic attack.[4][5] However, the substituents on the ring play a crucial directing role.

    • Electron-Withdrawing Groups (EWGs): If your pyrazole has strong EWGs (e.g., -NO₂, -CN, -CO₂R) at the N1, C3, or C5 positions, the ring will be deactivated. This makes the reaction sluggish or prevents it from occurring altogether. The Vilsmeier reagent is a relatively weak electrophile and requires an activated substrate.[6]

    • Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -alkyl, -aryl, -OR) at these positions will activate the ring and facilitate smooth formylation at the C4 position.

    • Steric Hindrance: Bulky substituents at C3 and C5 can sterically hinder the approach of the Vilsmeier reagent to the C4 position, leading to lower yields or slower reaction rates.

  • Troubleshooting & Solutions:

    • Assess Your Substrate: Analyze the electronic properties of your pyrazole's substituents. If the ring is highly deactivated, the Vilsmeier-Haack reaction may not be the optimal method.

    • Increase Reaction Temperature: For moderately deactivated systems, increasing the reaction temperature (e.g., from room temperature to 60-80 °C) can provide the necessary activation energy.[2] Proceed with caution, as higher temperatures can also promote side reactions.

    • Increase Reagent Stoichiometry: Using a larger excess of the Vilsmeier reagent (e.g., increasing from 1.5 to 3-5 equivalents) can sometimes drive the reaction to completion.[5]

    • Alternative Reagents: In some cases, using a more reactive Vilsmeier reagent, such as one generated from oxalyl chloride and DMF, may be effective for less reactive substrates.

Substituent Type on Pyrazole RingExpected Outcome at C4Recommended Action
Strong Electron-Donating Groups (EDG)High yield, clean reactionStandard conditions (0 °C to RT)
Weak EDG / Aryl GroupsGood to moderate yieldStandard conditions, may require gentle heating (40-60 °C)
Weak Electron-Withdrawing Groups (EWG)Low yield or slow reactionIncrease temperature (60-100 °C), increase reagent equivalents
Strong EWGNo reaction or trace productConsider alternative formylation methods (e.g., organolithium chemistry)

Table 1: Influence of Pyrazole Substituents on Formylation Outcome.

Issue 2: Formation of Dichloromethyl or Chlorovinyl Byproducts

Q: My final product is contaminated with a significant amount of a dichloromethylated pyrazole or a related chlorinated species. What is the cause and how can I prevent it?

A: This is one of the most frequently encountered side reactions and stems from the nature of the Vilsmeier reagent and the reaction intermediates.

  • Causality: The Vilsmeier reagent itself is a source of chloride. The primary side reaction often involves the formation of N-(1-chlorovinyl)formamides or related species, which can arise under certain conditions.[4] More commonly, incomplete hydrolysis of the iminium salt intermediate during workup can lead to undesired chlorinated byproducts. If the workup is not sufficiently basic or is performed at too low a temperature, the intermediate can be quenched in a way that retains one or more chlorine atoms.

  • Troubleshooting & Solutions:

    • Optimize the Hydrolytic Workup: This is the most critical step for avoiding chlorinated byproducts. After the reaction is complete, the mixture should be quenched by pouring it onto crushed ice, followed by careful neutralization and basification. Using a buffered aqueous solution, such as saturated sodium acetate[1] or sodium bicarbonate, during the initial quench can be highly effective. The pH should be adjusted to >8 to ensure complete and rapid hydrolysis of the iminium salt to the aldehyde.

    • Control Reaction Temperature: While higher temperatures can drive the formylation of deactivated substrates, they can also promote the formation of more complex chlorinated byproducts. Maintain the lowest effective temperature for the formylation step.

    • Vigorous Stirring: During the aqueous workup, ensure vigorous stirring to promote efficient mixing of the organic and aqueous phases. This facilitates rapid hydrolysis and minimizes the lifetime of the problematic intermediates.

Competing_Pathways cluster_desired Desired Pathway cluster_side Side Reaction Pathway Iminium_Intermediate Iminium Salt Intermediate Aldehyde Desired Aldehyde Iminium_Intermediate->Aldehyde Proper Hydrolysis (aq. NaHCO₃/NaOAc, pH > 8) Side_Product Dichloromethyl or Chlorovinyl Byproduct Iminium_Intermediate->Side_Product Incomplete Hydrolysis (Neutral/Acidic H₂O, low temp)

Caption: Competing Pathways During Reaction Workup.

Optimized Experimental Protocols

To provide a practical framework, we offer the following validated protocols.

Protocol 1: General Formylation of an Activated Pyrazole

This protocol is suitable for pyrazoles bearing electron-donating or neutral substituents.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 equivalents). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 - 2.0 equivalents) dropwise to the cooled DMF over 15-20 minutes. Maintain the temperature below 10 °C. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve the substituted pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane. Add this solution dropwise to the Vilsmeier reagent mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-60 °C.

  • Workup: Proceed immediately to Protocol 2 for the hydrolytic workup.

Protocol 2: Optimized Hydrolytic Workup

This procedure is designed to minimize the formation of chlorinated side products.

  • Quenching: Prepare a large beaker containing a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate.[1]

  • Addition: Slowly and carefully pour the reaction mixture from Protocol 1 into the stirred ice/buffer slurry. The addition is exothermic and may release HCl gas; perform this in a well-ventilated fume hood.

  • Hydrolysis & Neutralization: Continue to stir the mixture vigorously for 30-60 minutes. The iminium salt will hydrolyze to the aldehyde. Check the pH of the aqueous layer and adjust to pH 8-9 using a 2M NaOH solution if necessary.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing & Drying: Combine the organic layers and wash with water, followed by saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure pyrazole-4-carbaldehyde.

By understanding the underlying mechanisms and implementing these targeted troubleshooting strategies and protocols, you can significantly improve the success rate of your Vilsmeier-Haack formylation reactions on substituted pyrazoles.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Patil, P., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Sharma, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27352-27393. Available at: [Link]

  • Sharma, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information. Available at: [Link]

  • Šačkus, A., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1291. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

Sources

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole-containing molecules. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your reaction conditions and achieve your desired outcomes with higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a very low yield. What are the most common causes and how can I address them?

A1: Low yields in pyrazole synthesis are a frequent issue stemming from several factors. The primary culprits are often incomplete reactions, suboptimal reaction temperature, or the degradation of starting materials or products.

  • Incomplete Reaction: The condensation of a hydrazine with a 1,3-dicarbonyl compound is a reversible process. To drive the reaction forward, removal of the water by-product is often essential. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent.

  • Suboptimal Temperature: The optimal temperature is highly dependent on the specific substrates and solvent used. For many standard pyrazole syntheses, such as the Knorr synthesis, heating is required to overcome the activation energy of the initial condensation and subsequent cyclization. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to the decomposition of thermally sensitive substrates or the formation of unwanted side products. A systematic temperature screen is recommended, starting from room temperature and gradually increasing to the boiling point of the solvent.

  • Catalyst Inactivity: Acid or base catalysts are often employed to accelerate the reaction. The choice and concentration of the catalyst are critical. For acid-catalyzed reactions, common choices include acetic acid, sulfuric acid, or p-toluenesulfonic acid. Ensure your catalyst is not degraded and is used in the appropriate molar ratio.

Troubleshooting Flowchart for Low Yield:

start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Yes complete Reaction Complete check_completion->complete No increase_time Increase Reaction Time incomplete->increase_time check_workup Investigate Work-up & Purification Loss complete->check_workup increase_temp Increase Temperature increase_time->increase_temp add_catalyst Add/Optimize Catalyst increase_temp->add_catalyst remove_water Implement Water Removal (e.g., Dean-Stark) add_catalyst->remove_water optimize_extraction Optimize Extraction pH & Solvents check_workup->optimize_extraction optimize_chromatography Optimize Chromatography Conditions optimize_extraction->optimize_chromatography

Caption: Troubleshooting workflow for low pyrazole yield.

Q2: I am observing the formation of two regioisomers. How can I control the regioselectivity of my pyrazole synthesis?

A2: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is determined by which carbonyl group undergoes the initial nucleophilic attack by the hydrazine.

  • Steric Hindrance: The less sterically hindered carbonyl group is generally more susceptible to nucleophilic attack. If one of the substituents on the dicarbonyl is significantly bulkier than the other, this can be used to direct the regioselectivity.

  • Electronic Effects: The electronic nature of the substituents on the dicarbonyl also plays a crucial role. An electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more prone to attack.

  • Reaction Conditions: The reaction conditions can significantly influence the regioselectivity. For instance, in the synthesis of pyrazoles from β-ketoesters, acidic conditions often favor the formation of one regioisomer, while basic conditions may favor the other. This is because the reaction can proceed through different intermediates under different pH conditions.

Strategies for Controlling Regioselectivity:

StrategyPrincipleTypical Conditions
Kinetic Control Exploiting the difference in activation energies for the formation of the two regioisomers.Lower reaction temperatures, shorter reaction times.
Thermodynamic Control Allowing the reaction to reach equilibrium, favoring the more stable regioisomer.Higher reaction temperatures, longer reaction times, often with a reversible catalyst.
Use of Blocking Groups Temporarily protecting one of the carbonyl groups to force the reaction to proceed at the other.Requires additional protection and deprotection steps.
Microwave-Assisted Synthesis Can sometimes enhance the formation of a specific regioisomer due to rapid heating.Microwave reactor, specific solvent choice.
Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?

A3: Purification challenges often arise from unreacted starting materials, the presence of regioisomers, or the formation of side products.

  • Unreacted Hydrazine: Hydrazines are often polar and can be removed by an acidic wash during the work-up. However, be cautious as the pyrazole product itself can be basic and may partition into the aqueous layer if the pH is too low.

  • Unreacted 1,3-Dicarbonyl: These can typically be removed by column chromatography.

  • Isomeric Products: Separating regioisomers can be challenging. Often, a careful optimization of the chromatographic conditions (e.g., solvent system, gradient) is required. In some cases, crystallization may be an effective method for separating isomers.

  • Side Products: A common side product is the formation of a pyrazolone if the reaction is carried out in the presence of an ester group that can be hydrolyzed and subsequently cyclize.

General Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, quench the reaction mixture and perform an extraction with an appropriate organic solvent. A wash with a dilute acid (e.g., 1M HCl) can remove basic impurities, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Perform column chromatography on the crude product using a silica gel stationary phase. A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A gradient elution is often necessary to achieve good separation.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective final purification step.

In-Depth Troubleshooting Guides

Guide 1: Optimizing the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis and its variations are among the most widely used methods for preparing pyrazoles. This guide provides a detailed protocol and troubleshooting for this reaction.

Reaction Scheme:

hydrazine Hydrazine intermediate Hydrazone Intermediate hydrazine->intermediate dicarbonyl 1,3-Dicarbonyl dicarbonyl->intermediate pyrazole Pyrazole intermediate->pyrazole water H2O intermediate->water - H2O

Caption: General scheme of the Knorr pyrazole synthesis.

Detailed Experimental Protocol:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq) dropwise to the solution at room temperature. The reaction may be exothermic.

  • Catalyst Addition (Optional): If required, add a catalytic amount of acid (e.g., 2-5 mol% of glacial acetic acid or a stronger acid like H₂SO₄).

  • Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or crystallization.

Troubleshooting the Knorr Synthesis:

IssuePotential CauseRecommended Solution
No reaction or very slow reaction Insufficient heating; lack of catalyst.Increase the reaction temperature to reflux; add a catalytic amount of acid (e.g., acetic acid).
Formation of multiple spots on TLC Isomer formation; side reactions.Analyze the reaction at lower temperatures to favor kinetic product; screen different solvents and catalysts.
Product decomposes during work-up Product is sensitive to strong acids or bases.Use a milder work-up procedure; avoid extreme pH values.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. 1883 , 16 (2), 2597–2599. [Link]

  • Eicher, T.; Hauptmann, S.; Speicher, A. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2012 . [Link]

  • Faria, J. V.; et al. Regioselectivity in the Synthesis of Pyrazoles from β-Diketones and Hydrazines. Molecules. 2017 , 22 (8), 1337. [Link]

  • de la Hoz, A.; Díaz-Ortiz, Á.; Moreno, A. Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews. 2005 , 34 (2), 164–178. [Link]

  • Paal, C.; Knorr, L. Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft. 1884 , 17 (1), 985-999. [Link]

troubleshooting poor regioselectivity in pyrazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole ring formation. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions. Our goal is to help you overcome challenges with poor regioselectivity in your pyrazole synthesis experiments.

This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Troubleshooting Guide: Poor Regioselectivity in Pyrazole Formation

The condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is a cornerstone of pyrazole synthesis. However, it frequently yields a mixture of two regioisomers, complicating purification and reducing the yield of the desired product. This section provides a systematic approach to diagnosing and resolving these issues.

Question: My reaction of an unsymmetrical 1,3-dicarbonyl with methylhydrazine is giving me a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

Answer:

This is a classic challenge in pyrazole synthesis. The formation of two regioisomers arises from the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound, both of which can be attacked by the substituted nitrogen of the hydrazine. The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.

Understanding the Mechanism: A Tale of Two Pathways

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by cyclization and dehydration. The initial nucleophilic attack of the substituted nitrogen of the hydrazine on one of the two carbonyl carbons is often the regioselectivity-determining step.

Let's consider the reaction of 1-phenyl-1,3-butanedione with methylhydrazine. The two possible pathways are:

  • Pathway A: Attack of the substituted nitrogen of methylhydrazine at the more sterically hindered and less electrophilic benzoyl carbonyl.

  • Pathway B: Attack of the substituted nitrogen of methylhydrazine at the less sterically hindered and more electrophilic acetyl carbonyl.

The preferred pathway, and thus the major regioisomer, will be determined by the interplay of steric hindrance, the electrophilicity of the carbonyl carbons, and the reaction conditions.

Visualizing the Competing Reaction Pathways

Caption: Competing pathways in pyrazole synthesis.

Troubleshooting Workflow: A Step-by-Step Guide

Here is a systematic workflow to improve the regioselectivity of your pyrazole synthesis.

Troubleshooting Workflow Diagram

G start Poor Regioselectivity Observed step1 Step 1: Modify Reaction Conditions start->step1 step2 Step 2: Evaluate Solvent Effects step1->step2 If selectivity is still poor end_success Improved Regioselectivity step1->end_success Success step3 Step 3: Consider Catalyst/Additive Screening step2->step3 If selectivity is still poor step2->end_success Success step4 Step 4: Alter Substrate Design step3->step4 If selectivity is still poor step3->end_success Success step4->end_success Success end_fail Consider Alternative Synthetic Route step4->end_fail If selectivity is still poor

Caption: A systematic workflow for troubleshooting poor regioselectivity.

Step 1: Modify Reaction Conditions

Before making significant changes to your substrates, simple modifications to the reaction conditions can often yield substantial improvements.

ParameterRecommended ChangeRationale
Temperature Lower the reaction temperature.Many reactions exhibit better selectivity at lower temperatures as the kinetic product is favored. Conversely, if the desired product is the thermodynamic one, increasing the temperature might be beneficial.
Concentration Vary the concentration of reactants.In some cases, higher or lower concentrations can influence the reaction pathway.
Order of Addition Add the hydrazine slowly to the dicarbonyl.This can sometimes influence the initial equilibrium and favor one pathway over another.
Step 2: Evaluate Solvent Effects

The choice of solvent can have a profound impact on regioselectivity.[1][2]

Solvent ClassExamplesExpected Outcome & Rationale
Protic Solvents Ethanol, MethanolOften the default, but can lead to poor selectivity. Protic solvents can stabilize both transition states, leading to a mixture of products.
Aprotic Dipolar Solvents N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)Can improve regioselectivity by favoring the attack at the more electrophilic carbonyl.[2] These solvents are effective at solvating charged intermediates.
Fluorinated Alcohols 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Highly recommended for improving regioselectivity. [1] These solvents can selectively form hemiketals with the more electrophilic carbonyl group, directing the hydrazine to attack the other carbonyl.[1]
Experimental Protocol: Solvent Screening
  • Set up three parallel reactions in small vials.

  • In each vial, dissolve the 1,3-dicarbonyl compound (1 equivalent) in the solvent to be tested (Ethanol, DMF, and TFE).

  • Add the substituted hydrazine (1.1 equivalents) to each vial.

  • Stir the reactions at room temperature for 24 hours.

  • Analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the ratio of the two regioisomers.

Step 3: Consider Catalyst/Additive Screening

The addition of a catalyst or an acidic/basic additive can significantly direct the reaction towards a single isomer.[3]

Additive TypeExamplesRationale
Acid Catalysis Acetic acid, HClCan protonate a carbonyl group, increasing its electrophilicity and promoting attack at that site.[2]
Base Catalysis DBU, t-BuOKCan deprotonate the hydrazine, increasing its nucleophilicity, or can influence the cyclization step. Strong bases have been used to achieve high regioselectivity in certain pyrazole syntheses.[4]
Lewis Acid Catalysis LiClO₄, AgOTfCan coordinate to a carbonyl oxygen, activating it towards nucleophilic attack.[3]
Step 4: Alter Substrate Design

If the above methods fail, consider modifying the starting materials to favor the formation of the desired regioisomer.

  • Increase Steric Hindrance: Introducing a bulky group near one of the carbonyls will sterically disfavor attack at that position.

  • Modify Electronic Properties: Adding electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl, making it a more likely site for nucleophilic attack. Conversely, electron-donating groups will decrease electrophilicity.

Frequently Asked Questions (FAQs)

Q1: How can I definitively determine the structure of my pyrazole regioisomers?

A1: The most reliable method for structure elucidation is 2D NMR spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY).[5] A NOESY experiment will show spatial correlations between protons that are close in space. For example, in a 1-methylpyrazole, a correlation between the N-methyl protons and the protons of the substituent at the C5 position would confirm that regioisomer.[5] X-ray crystallography, if a suitable crystal can be obtained, provides unambiguous structural proof.

Q2: I am using a symmetrical 1,3-dicarbonyl but still observe two products. What could be the issue?

A2: If your 1,3-dicarbonyl is truly symmetrical, you should only get one pyrazole product. The observation of two products could be due to:

  • Impurity in the starting material: Ensure the purity of your 1,3-dicarbonyl.

  • Tautomerization: While less common to result in different pyrazole products, ensure your reaction conditions are not causing unexpected side reactions.

  • N-Alkylation of the pyrazole product: If you are using an alkylating agent in a one-pot procedure, you could be forming both N1 and N2 alkylated pyrazoles.

Q3: Are there any alternative synthetic routes that offer better regioselectivity?

A3: Yes, several methods have been developed to provide high regioselectivity.[6][7] These include:

  • [3+2] Cycloadditions: Reactions of sydnones with alkynes can be highly regioselective.[7]

  • Multicomponent Reactions: These can offer a streamlined and often regioselective approach to complex pyrazoles.[6][8]

  • Synthesis from β-hydroxy ketones or α,β-unsaturated ketones (chalcones): These starting materials can provide a single regioisomer under appropriate conditions.[3][6]

Q4: My desired regioisomer is the minor product. Is there a way to reverse the selectivity?

A4: Reversing the selectivity can be challenging but is achievable. Consider the following:

  • Protecting Groups: It may be possible to selectively protect one carbonyl group, force the reaction at the other, and then deprotect.

  • Radically Different Conditions: Switching from acidic to strongly basic conditions, or from a protic to a fluorinated solvent, can sometimes invert the regioselectivity.

  • Alternative Starting Materials: Synthesizing your pyrazole from a different set of starting materials where the desired connectivity is pre-determined is often the most effective strategy.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Caputo, F., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Available from: [Link]

  • El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 517-560. Available from: [Link]

  • Tarrason, G., et al. (2018). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 83(8), 4539-4546. Available from: [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90(5), 3769–3778. Available from: [Link]

  • Kumar, A., & Kumar, S. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics, 11(4-S), 159-173. Available from: [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7507. Available from: [Link]

  • Sharma, P., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available from: [Link]

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition this important building block from laboratory-scale synthesis to larger-scale production. Here, we address common challenges and provide practical, experience-driven advice to ensure a safe, efficient, and scalable process.

Introduction: The Importance of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motifs, including the pyrazole core and the cyclopropyl group, are prevalent in a wide range of biologically active molecules. The aldehyde functionality serves as a versatile handle for further chemical transformations, making this compound highly valuable in medicinal chemistry and process development.

The scale-up of its synthesis, however, presents a unique set of challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies. This guide will walk you through the critical aspects of this process, from the synthesis of the starting material to the final purification of the desired product.

Synthetic Pathway Overview

The most common and industrially viable route to this compound involves a two-step process:

  • Synthesis of the Precursor: Formation of 5-cyclopropyl-1-methyl-1H-pyrazole.

  • Formylation: Introduction of the aldehyde group at the C4 position of the pyrazole ring via the Vilsmeier-Haack reaction.

Synthetic_Pathway A Cyclopropyl Methyl Ketone + Dimethylformamide Dimethyl Acetal (DMF-DMA) B 1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one A->B Condensation D 5-Cyclopropyl-1-methyl-1H-pyrazole B->D Cyclization C Methylhydrazine C->D F This compound D->F Vilsmeier-Haack Formylation E Vilsmeier Reagent (POCl3 + DMF) E->F

Caption: General synthetic route to this compound.

Part 1: Troubleshooting Guide for Synthesis and Scale-Up

This section addresses specific issues that may arise during the synthesis and scale-up process, providing potential causes and actionable solutions.

Synthesis of 5-Cyclopropyl-1-methyl-1H-pyrazole (Precursor)

Question 1: Low yield or incomplete conversion in the formation of the enaminone intermediate (1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one).

Potential CauseTroubleshooting Strategy
Insufficient Reaction Temperature or Time The condensation of cyclopropyl methyl ketone with DMF-DMA can be sluggish. Gradually increase the reaction temperature (e.g., in 10 °C increments) and monitor the reaction progress by TLC or GC-MS. Extended reaction times may be necessary.
Quality of Reagents Ensure that both cyclopropyl methyl ketone and DMF-DMA are of high purity. Impurities in the starting materials can lead to side reactions and lower yields.
Inefficient Removal of Methanol The reaction produces methanol as a byproduct, which can inhibit the reaction equilibrium. If conducting the reaction at a larger scale, consider using a Dean-Stark trap or a similar setup to remove methanol as it is formed.

Question 2: Difficulty in the cyclization step with methylhydrazine to form 5-Cyclopropyl-1-methyl-1H-pyrazole.

Potential CauseTroubleshooting Strategy
Regioisomer Formation The reaction of the enaminone with methylhydrazine can potentially lead to the formation of the undesired regioisomer, 3-cyclopropyl-1-methyl-1H-pyrazole. While the desired 5-cyclopropyl isomer is generally favored, the ratio can be influenced by reaction conditions. Running the reaction at a lower temperature may improve regioselectivity.
Exothermic Reaction The cyclization reaction can be exothermic. On a larger scale, this can lead to temperature spikes and the formation of byproducts. Ensure adequate cooling and controlled addition of methylhydrazine.
Work-up and Purification Challenges The pyrazole product may be soluble in the aqueous phase during work-up. To minimize losses, saturate the aqueous layer with a salt (e.g., NaCl) before extraction. For purification, vacuum distillation is often a viable option for this precursor.
Vilsmeier-Haack Formylation

Question 3: The Vilsmeier-Haack reaction is sluggish or incomplete.

Potential CauseTroubleshooting Strategy
Decomposition of the Vilsmeier Reagent The Vilsmeier reagent is sensitive to moisture and can decompose at elevated temperatures[1]. It is crucial to use anhydrous solvents and reagents and to prepare the reagent at a low temperature (0-10 °C).
Insufficient Reagent Stoichiometry On a larger scale, ensure that the molar ratio of the Vilsmeier reagent to the pyrazole substrate is maintained. An excess of the Vilsmeier reagent is often used to drive the reaction to completion.
Low Reactivity of the Substrate While pyrazoles are generally electron-rich, the cyclopropyl group can have a modest electron-withdrawing effect through its inductive properties, potentially slowing the reaction. A moderate increase in the reaction temperature (e.g., to 40-60 °C) after the addition of the pyrazole can improve the reaction rate.

Question 4: Significant formation of byproducts is observed during the Vilsmeier-Haack reaction.

Potential CauseTroubleshooting Strategy
Overheating The Vilsmeier-Haack reaction is exothermic, and poor temperature control can lead to the formation of tars and other byproducts. Ensure efficient stirring and cooling, especially during the addition of phosphorus oxychloride (POCl₃) to DMF and the addition of the pyrazole to the Vilsmeier reagent.
Chlorinated Byproducts At higher temperatures, the Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chlorinated pyrazole species[2]. Maintain the lowest effective reaction temperature to minimize this side reaction.
Hydrolysis of the Product The aldehyde product can be sensitive to strongly acidic or basic conditions at elevated temperatures during work-up. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.

Question 5: Challenges with the work-up and purification of this compound.

Potential CauseTroubleshooting Strategy
Vigorous Quenching The quenching of the reaction mixture with water or ice is highly exothermic and can be difficult to control on a large scale. Add the reaction mixture slowly to a well-stirred, cooled aqueous solution.
Product Isolation The product may have some solubility in the aqueous phase. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.
Purification Method While column chromatography is common at the lab scale, it is often not practical for large-scale production. Consider crystallization as the primary method of purification. A solvent screen should be performed to identify a suitable solvent system for recrystallization. Vacuum distillation may also be an option if the product is thermally stable.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack reaction involves several hazardous reagents and exothermic steps that require careful management at scale.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The formation of the Vilsmeier reagent from POCl₃ and DMF is highly exothermic. Similarly, the quenching of the reaction mixture with water is also very vigorous. Both steps require robust temperature control and slow, controlled additions to prevent thermal runaway.

  • Gas Evolution: The reaction and quench can produce HCl gas. A scrubber system may be necessary on a larger scale to neutralize acidic off-gases.

Q2: How can I monitor the progress of the Vilsmeier-Haack reaction?

A2: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals. Each aliquot should be carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an organic solvent, and then analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

Q3: What are the key differences between laboratory-scale and large-scale Vilsmeier-Haack reactions?

A3: The primary differences lie in heat and mass transfer.

  • Heat Transfer: Exothermic events are much more difficult to control in large reactors due to a lower surface area-to-volume ratio. This necessitates slower addition rates, more efficient cooling systems, and potentially the use of a semi-batch process where one reagent is added portion-wise.

  • Mass Transfer: Efficient mixing is crucial to ensure homogeneous reaction conditions and to prevent localized hot spots. Mechanical stirring is essential for large-scale reactions.

  • Work-up: Quenching and extraction procedures need to be carefully designed for large volumes to ensure safety and efficiency.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 5-Cyclopropyl-1-methyl-1H-pyrazole

This protocol is a general guideline and may require optimization for specific equipment and scales.

  • Enaminone Formation:

    • In a suitable reactor equipped with a mechanical stirrer, thermometer, and a distillation setup, charge cyclopropyl methyl ketone (1.0 eq) and dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

    • Slowly heat the mixture to 80-100 °C and maintain this temperature.

    • Collect the methanol byproduct via distillation.

    • Monitor the reaction by GC-MS until the consumption of the cyclopropyl methyl ketone is complete.

    • Cool the reaction mixture and remove the excess DMF-DMA under reduced pressure to obtain the crude enaminone.

  • Cyclization:

    • Dissolve the crude enaminone in a suitable solvent (e.g., ethanol or acetic acid).

    • Cool the solution to 10-20 °C.

    • Slowly add methylhydrazine (1.1 eq) while maintaining the temperature below 30 °C.

    • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or GC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • Perform an aqueous work-up and extract the product with a suitable organic solvent.

    • Purify the crude product by vacuum distillation.

Protocol 2: Vilsmeier-Haack Formylation of 5-Cyclopropyl-1-methyl-1H-pyrazole

Safety Note: This reaction should be performed in a well-ventilated area with appropriate safety precautions.

  • Vilsmeier Reagent Preparation:

    • In a dry reactor equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq).

    • Cool the DMF to 0-5 °C in an ice-salt bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting mixture at 0-5 °C for 30-60 minutes.

  • Formylation Reaction:

    • Dissolve 5-cyclopropyl-1-methyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent.

    • Slowly add the pyrazole solution to the pre-formed Vilsmeier reagent, maintaining the temperature below 20 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a separate vessel containing crushed ice and water with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a base (e.g., sodium hydroxide solution or sodium carbonate) until the pH is approximately 7-8.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by crystallization from a suitable solvent system or by vacuum distillation.

Part 4: Data Presentation

Table 1: Typical Reaction Parameters for Vilsmeier-Haack Formylation of Pyrazoles

ParameterLaboratory Scale (typical)Pilot/Production Scale (considerations)
Vilsmeier Reagent Formation Temp. 0-10 °C0-10 °C (strict control is critical)
Formylation Reaction Temp. 25-80 °C40-60 °C (optimized for safety and rate)
Reagent Addition Time MinutesHours (controlled feed)
Quench Procedure Pouring into iceSlow addition to cooled aqueous base
Purification Method Column ChromatographyCrystallization / Distillation

Part 5: Visualizations

Troubleshooting_Vilsmeier_Haack Start Vilsmeier-Haack Reaction Problem Low Yield or Incomplete Reaction Start->Problem Cause1 Vilsmeier Reagent Decomposition Problem->Cause1 Cause2 Insufficient Temperature Problem->Cause2 Cause3 Poor Mixing Problem->Cause3 Solution1 Use anhydrous reagents Maintain low temp. during formation Cause1->Solution1 Solution2 Gently heat after substrate addition (e.g., 40-60 °C) Cause2->Solution2 Solution3 Ensure efficient mechanical stirring Cause3->Solution3

Caption: Troubleshooting flowchart for low yield in the Vilsmeier-Haack reaction.

References

  • M. K. El-Gharably, A. S. A. El-Shihany, and M. A. Al-Omar, "Synthesis and characterization of new 4-formyl pyrazole derivatives," Chemical Methodologies, vol. 6, no. 1, pp. 88-96, 2022. [Link]

  • A. V. Popov, V. A. Kobelevskaya, L. I. Larina, and I. B. Rozentsveig, "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions," Arkivoc, vol. 2019, no. 5, pp. 1-14, 2019. [Link]

  • Chemistry Steps, "Vilsmeier-Haack Reaction," [Online]. Available: [Link].

  • M. Chahal, S. Dhillon, and M. Kinger, "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent," RSC Advances, vol. 13, no. 38, pp. 26863-26893, 2023. [Link]

  • A. V. Popov, V. A. Kobelevskaya, L. I. Larina, and I. B. Rozentsveig, "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions," Arkat USA, 2019. [Link]

  • S. D. Archana, H. A. Nagma Banu, B. Kalluraya, H. S. Yathirajan, R. Balerao, and R. J. Butcher, "3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde," IUCrData, vol. 7, no. 10, p. x220924, 2022. [Link]

Sources

managing exothermic reactions in Vilsmeier-Haack procedures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Vilsmeier-Haack reactions. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this powerful formylation reaction, with a specific focus on managing its inherent exothermic nature. The following content is structured to provide both foundational knowledge through frequently asked questions and actionable solutions through a detailed troubleshooting guide.

Introduction: Understanding the Exotherm

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction typically involves a substituted amide, like N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to generate the active electrophile known as the Vilsmeier reagent (a chloroiminium salt).[4][5][6]

The primary safety concern with this procedure is its exothermic character. The reaction can be broken down into two key heat-generating stages:

  • Formation of the Vilsmeier Reagent: The reaction between DMF and POCl₃ is highly exothermic and can proceed rapidly.[7]

  • Electrophilic Aromatic Substitution: The subsequent reaction of the Vilsmeier reagent with the electron-rich substrate is also exothermic.

Uncontrolled, these exotherms can lead to a rapid increase in temperature and pressure, a dangerous situation known as thermal runaway.[8][9] This guide provides the expertise to mitigate these risks through careful planning, control, and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm in a Vilsmeier-Haack reaction?

The principal thermal hazard arises from the formation and potential decomposition of the Vilsmeier reagent.[7] The reaction of DMF with POCl₃ to form the chloroiminium salt is highly energetic. A significant risk occurs if this reagent is allowed to accumulate in the reactor before it reacts with the substrate. Studies using reaction calorimetry have shown that both the Vilsmeier intermediate itself and the final reaction mixture can be thermally unstable, capable of generating rapid temperature and pressure increases if heated.[7][8][10]

Q2: Which factors most influence the intensity of the reaction exotherm?

Several factors dictate the rate of heat generation:

  • Reagent Addition Rate: The rate at which POCl₃ is added to the DMF (or a DMF/substrate mixture) directly controls the rate of Vilsmeier reagent formation and, consequently, the rate of heat evolution. A fast addition rate is a common cause of loss of thermal control.

  • Substrate Reactivity: Highly electron-rich substrates (e.g., pyrroles, indoles, anilines) react more rapidly with the Vilsmeier reagent, leading to a faster and more intense exotherm during the formylation step.[11] The reaction temperature must often be adjusted based on the substrate's reactivity, with ranges from below 0°C to 80°C being reported.[11]

  • Concentration: More concentrated reactions have less thermal mass to absorb the heat generated, leading to a more pronounced temperature rise.

  • Operating Temperature: While lower temperatures are generally safer for controlling the reaction, operating at a temperature that is too low can lead to the accumulation of unreacted reagents.[8] If cooling were to then fail, this accumulation could lead to a dangerous runaway reaction.

Q3: What are the best procedural approaches to minimize thermal risk?

The safest and most widely recommended approach is the in-situ generation and consumption of the Vilsmeier reagent.[7][8] This is achieved by mixing the substrate with the solvent (often DMF) and then slowly adding the POCl₃ to this mixture. This "substrate-in" method ensures that the highly reactive Vilsmeier reagent is consumed by the substrate as soon as it is formed, preventing its hazardous accumulation.[8] Pre-forming the reagent and then adding the substrate is considered a higher-risk procedure.[8]

Q4: How should I properly quench a Vilsmeier-Haack reaction?

The workup and quenching step requires careful management. The reaction mixture contains acidic species and unreacted reagents. Quenching is typically performed by slowly and carefully adding the reaction mixture to a cold solution of water and a base, such as sodium hydroxide or sodium acetate.[1][2][12] This hydrolysis step can also be exothermic. It is critical to maintain cooling (e.g., in an ice bath) during the quench to prevent a secondary thermal event. Using a buffered solution like aqueous sodium acetate can help control the pH during workup.[12]

Troubleshooting Guide: Managing In-Process Events

This section addresses specific issues you might encounter during the experiment.

Q5: My reaction temperature is rising rapidly and is not responding to the cooling bath. What should I do?

This indicates the onset of a thermal runaway. Immediate and decisive action is required.

  • Probable Cause: The rate of heat generation is exceeding the capacity of your cooling system. This is likely due to either too-rapid addition of a reagent or a failure of the cooling system itself.

  • Immediate Action:

    • Stop All Reagent Addition Immediately.

    • If possible and safe, add a pre-chilled, inert solvent to increase the thermal mass and dilute the reactants.

    • Prepare for emergency quenching. Slowly and carefully transfer the reaction mixture into a separate, well-stirred, and cooled quenching vessel containing an appropriate quenching agent (e.g., a large volume of cold aqueous sodium bicarbonate). Do not add the quenching agent to the runaway reactor , as this can cause violent foaming and overflow.

Diagram: Troubleshooting a Thermal Runaway

This decision tree outlines the critical steps to take when facing a loss of thermal control.

G start Temperature Rises Uncontrollably stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition check_cooling Verify Cooling System Integrity (e.g., ice in bath, chiller running) stop_addition->check_cooling cooling_ok Cooling is Functional check_cooling->cooling_ok Yes cooling_fail Cooling System Failed check_cooling->cooling_fail No add_solvent Add Pre-Chilled Inert Solvent (If safe and feasible) cooling_ok->add_solvent prepare_quench Prepare Emergency Quench Vessel (Large volume, stirred, cooled) add_solvent->prepare_quench transfer_quench Slowly Transfer Reaction Mixture to Quench Vessel prepare_quench->transfer_quench monitor Monitor and Control Quench Temperature transfer_quench->monitor end Situation Controlled monitor->end restore_cooling Attempt to Restore Cooling (e.g., add more ice/dry ice) cooling_fail->restore_cooling restore_cooling->prepare_quench

Caption: Logic flow for managing a thermal runaway event.

Q6: The reaction mixture has turned dark and thick, and the temperature is stalling or dropping unexpectedly.

  • Probable Cause: This can indicate the formation of resilient side products or polymerization, which can trap reagents. While the temperature may stall, a dangerous amount of unreacted potential energy could still be present in the mixture. This is a hazardous situation known as "accumulation."[8]

  • Action:

    • Do not attempt to "force" the reaction by heating. This could trigger a delayed and violent runaway.

    • Continue stirring and cooling for an extended period to allow any slow reaction to complete.

    • Proceed to a very slow and cautious quench, being mindful that the quench may initiate a sudden release of stored energy. Treat the mixture as if it has the full potential for a thermal runaway.

Q7: I am not seeing any product formation, even after adding all the POCl₃.

  • Probable Cause:

    • Inactive Substrate: Your aromatic compound may not be sufficiently electron-rich to undergo formylation under your current conditions.[1][11]

    • Degraded Reagents: POCl₃ is sensitive to moisture. If it has been improperly stored, it may be inactive. DMF should also be anhydrous.

    • Temperature Too Low: For some less reactive substrates, a higher temperature may be required.[11][13] However, any increase in temperature should be done cautiously and in small increments, while continuously monitoring for any exotherm.

  • Action:

    • First, confirm the quality of your reagents.

    • Verify from literature sources that your substrate is suitable for the Vilsmeier-Haack reaction.

    • If reagents and substrate are confirmed to be good, consider a controlled, slow warming of the reaction mixture. Increase the temperature by 5-10°C and hold, monitoring the thermometer closely for any sign of an exotherm before increasing further.

Best Practices & Recommended Protocol

Adherence to a well-designed protocol is the best defense against thermal hazards.

Diagram: Vilsmeier-Haack Reaction Mechanism

G cluster_0 Step 1: Vilsmeier Reagent Formation (Exothermic) cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis (Workup) DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Arene Electron-Rich Arene Iminium_Intermediate Iminium Intermediate Arene->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde (Final Product) Iminium_Intermediate->Aldehyde + H₂O (Quench)

Caption: Recommended laboratory setup for a safe Vilsmeier-Haack reaction.

2. Reaction Execution:

  • Charge the flask with the electron-rich arene (1.0 eq.) and anhydrous DMF (which often serves as both reactant and solvent).

  • Begin stirring and cool the mixture to the target temperature (typically 0-5°C).

  • Charge the dropping funnel with POCl₃ (1.1-1.5 eq.).

  • Begin adding the POCl₃ dropwise to the stirred solution. Crucially, monitor the internal temperature. The addition rate should be adjusted to ensure the temperature does not rise more than 2-3°C above the set point.

  • After the addition is complete, allow the reaction to stir at the same temperature for a specified time (e.g., 1-4 hours), monitoring for any delayed exotherm.

3. Workup and Quenching:

  • In a separate vessel, prepare a stirred solution of crushed ice and aqueous sodium acetate. *[1] Slowly transfer the reaction mixture via cannula or by pouring carefully into the quenching solution. Monitor the temperature of the quenching pot to ensure it remains low.

  • After the quench is complete, the product can be isolated via standard procedures like extraction.

[1]#### Data Summary Table

ParameterRecommendationRationale (Causality)
Addition Order Add POCl₃ to a solution of substrate in DMF.Prevents accumulation of unstable Vilsmeier reagent , ensuring it reacts as it forms.
Temperature 0°C to 10°C for reactive substrates.Slows the reaction rate , allowing heat to be dissipated effectively by the cooling system.
POCl₃ Addition Rate Slow, dropwise, maintaining ΔT < 3°C.Directly controls the rate of heat generation. This is the most critical control parameter.
Stirring Efficient, vigorous stirring.Ensures rapid heat transfer from the reaction medium to the flask walls and into the cooling bath.
Atmosphere Inert (Nitrogen or Argon).Prevents reaction with atmospheric moisture which can deactivate POCl₃ and cause side reactions.
Quenching Slow addition to a cold, stirred basic solution.The hydrolysis is also exothermic and requires careful control to avoid boiling or pressure buildup.

References

  • J. M. G. H. Van den Nieuwenhof, F. L. B. van Vleuten, & T. F. J. Pijpers. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Stoessel, F. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for Deuterated Formylation of Indoles. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.
  • S. S. Shinde, et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Ultimate Organic Chemistry. (2021, January 19). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. YouTube. Retrieved from [Link]

  • Semantic Scholar. (2005, November 3). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal runaway. Retrieved from [Link]

  • Dr. M. K. (2020, March 18). Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde. YouTube. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the crystallization of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of obtaining high-quality crystalline forms of these versatile heterocyclic compounds. The following content is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for challenges encountered in the laboratory.

Understanding the Fundamentals: Solvent Selection for Pyrazoles

The successful crystallization of any compound hinges on the judicious selection of a solvent or solvent system. For pyrazole derivatives, their unique structural features—notably the presence of both a hydrogen bond donor (the pyrrole-like N-H) and a hydrogen bond acceptor (the pyridine-like N)—play a pivotal role in their interaction with solvents and their self-assembly into a crystal lattice.[1][2]

Q1: What are the key characteristics of a good crystallization solvent for a pyrazole derivative?

An ideal solvent for crystallizing a pyrazole derivative should exhibit the following characteristics:

  • Temperature-Dependent Solubility Gradient: The compound should be highly soluble in the hot solvent and sparingly soluble at lower temperatures. This differential solubility is the primary driving force for crystallization upon cooling.

  • Inertness: The solvent must not react with the pyrazole derivative.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).

  • Crystal Quality: The chosen solvent should promote the formation of well-defined, non-amorphous crystals. The interaction between the solvent and the growing crystal faces can significantly influence crystal morphology.[3]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystalline product without requiring excessively high temperatures that could degrade the compound or induce polymorphic transformations.

Q2: How do the substituents on my pyrazole derivative affect solvent selection?

The nature and position of substituents on the pyrazole ring are critical in determining the overall polarity and hydrogen-bonding capabilities of the molecule, which in turn dictates the choice of solvent.[4]

  • Polar Substituents: Groups like nitro (-NO2), amino (-NH2), or hydroxyl (-OH) increase the polarity of the pyrazole derivative. These compounds will generally have better solubility in more polar solvents such as alcohols (methanol, ethanol), acetone, or even water, depending on the overall polarity.[5]

  • Nonpolar Substituents: Alkyl or aryl groups decrease the overall polarity. For these derivatives, less polar solvents like toluene, hexanes, or ethyl acetate might be more suitable.[6]

  • Hydrogen Bonding: Substituents that can participate in hydrogen bonding (e.g., amides, carboxylic acids) will favor solvents that can also engage in these interactions, such as protic solvents (e.g., ethanol, methanol).[5]

A systematic approach involves matching the polarity of the solvent with the polarity of the pyrazole derivative, following the "like dissolves like" principle.

Systematic Solvent Screening Protocol

A systematic approach to solvent selection is more efficient than random trial and error. The following protocol outlines a methodical way to identify a suitable solvent or solvent system.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place a small amount (5-10 mg) of your pyrazole derivative into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent from the list in Table 1, starting with a small volume (e.g., 0.1 mL).

  • Solubility Test at Room Temperature: Agitate the tubes at room temperature. Observe if the compound dissolves. If it dissolves completely, the solvent is likely too good for cooling crystallization but may be useful as the "soluble solvent" in a mixed-solvent system.

  • Solubility Test at Elevated Temperature: For solvents in which the compound is sparingly soluble at room temperature, gently heat the tube (using a heat gun or water bath) to the boiling point of the solvent. Add the solvent dropwise until the solid completely dissolves.

  • Cooling and Observation: Allow the clear solution to cool slowly to room temperature, and then in an ice bath. Observe if crystals form.

  • Evaluation: A good solvent is one in which the compound is sparingly soluble at room temperature but fully soluble at the boiling point, and which yields a good quantity of crystalline solid upon cooling.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassSolvent ExamplePolarityBoiling Point (°C)Key Considerations for Pyrazoles
Protic EthanolPolar78Good for pyrazoles with H-bond donors/acceptors.
IsopropanolPolar82Similar to ethanol, can offer a different solubility profile.
MethanolPolar65Can sometimes form solvates with pyrazole derivatives.[2]
WaterVery Polar100Often used as an anti-solvent or for highly polar derivatives.
Aprotic AcetonePolar56A versatile solvent for a range of polarities.
Ethyl AcetateMedium77Effective for compounds of intermediate polarity.
DichloromethaneMedium40Good for less polar compounds, but has a low boiling point.
Aromatic TolueneNonpolar111Useful for less polar derivatives or as a co-solvent.
Ether Diethyl EtherNonpolar35Often used in mixed solvent systems due to high volatility.
Hydrocarbon Hexanes/HeptaneNonpolar~69Typically used as an anti-solvent for more polar pyrazoles.

Troubleshooting Common Crystallization Problems

This section addresses specific issues that researchers frequently encounter during the crystallization of pyrazole derivatives.

Q3: My compound "oiled out" instead of crystallizing. What should I do?

"Oiling out" occurs when the pyrazole derivative separates from the solution as a liquid phase rather than a solid. This often happens when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture).[7]

Causality and Solutions:

  • High Concentration/Rapid Cooling: The solution may be too concentrated, or cooling too quickly, leading to supersaturation at a higher temperature.

    • Solution: Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent (10-20% more) to decrease the supersaturation level. Allow the solution to cool more slowly. Using a larger flask can lead to rapid cooling due to a higher surface area-to-volume ratio; transferring to a smaller flask can help.[7]

  • Low Melting Point/Impurities: The presence of impurities can significantly depress the melting point of your compound, making it more prone to oiling out.

    • Solution: Consider a preliminary purification step like column chromatography to remove impurities. Alternatively, try a different solvent with a lower boiling point.

  • Solvent Choice: The solvent may be too "good" at dissolving the compound.

    • Solution: Switch to a less polar solvent or use a mixed solvent system where your compound has lower solubility.

Troubleshooting Flowchart: Oiling Out

G start Compound 'Oiled Out' reheat Re-heat to dissolve the oil start->reheat add_solvent Add more solvent (10-20%) reheat->add_solvent check_purity Consider sample purity reheat->check_purity If problem persists slow_cool Cool slowly add_solvent->slow_cool success Crystals form slow_cool->success fail Still oils out slow_cool->fail If unsuccessful purify Purify via chromatography check_purity->purify change_solvent Change to a lower boiling point or less polar solvent check_purity->change_solvent purify->start Re-attempt crystallization change_solvent->start Re-attempt crystallization fail->check_purity

Caption: Decision tree for troubleshooting "oiling out".

Q4: I obtained an amorphous powder instead of crystals. How can I fix this?

Amorphous solids lack the long-range order of a crystalline material. They often form when precipitation occurs too rapidly, not allowing sufficient time for the molecules to arrange themselves into an ordered crystal lattice. The amorphous state is thermodynamically unstable and can be prone to converting to a crystalline form over time.[8]

Causality and Solutions:

  • High Supersaturation: Rapidly generating a high level of supersaturation (e.g., by quickly adding an anti-solvent or flash cooling) is a common cause.

    • Solution: Reduce the rate of supersaturation. Slow down the cooling rate or the addition of the anti-solvent. Using a more dilute solution can also help.[9]

  • Solvent System: The chosen solvent may not be optimal for promoting crystal growth.

    • Solution: Experiment with different solvents. A solvent that has stronger interactions with the pyrazole derivative (e.g., through hydrogen bonding) can sometimes act as a "crystal habit modifier" and encourage ordered growth.[10]

  • Lack of Nucleation Sites: Spontaneous nucleation may be difficult.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired compound.

Q5: My crystallization yield is very low. How can I improve it?

Low yield is a common problem and can be attributed to several factors.

Causality and Solutions:

  • High Solubility in Cold Solvent: Your pyrazole derivative may still be too soluble in the cold mother liquor.

    • Solution: Ensure you are cooling the solution to a sufficiently low temperature (e.g., using an ice-salt bath or a freezer). If the solubility is still too high, a different solvent or a mixed solvent system is needed.

  • Using Too Much Solvent: While adding extra solvent can prevent oiling out, excessive amounts will keep more of your compound in solution.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your compound. If you've added too much, you can carefully evaporate some of the solvent to re-concentrate the solution.

  • Premature Crystallization: If crystals form during a hot filtration step, you will lose product.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a small amount of extra hot solvent to wash the filter paper.

Advanced Techniques: Mixed Solvent Systems

For many pyrazole derivatives, a single solvent may not provide the ideal solubility characteristics. In these cases, a mixed solvent system, often referred to as an anti-solvent crystallization, can be highly effective.[11]

Q6: How do I choose a suitable mixed solvent system for my pyrazole derivative?

A mixed solvent system consists of two miscible solvents:

  • A "good" solvent in which your pyrazole derivative is highly soluble.

  • A "poor" or "anti-solvent" in which your compound is sparingly soluble.

The strategy is to dissolve the pyrazole derivative in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Common Mixed Solvent Pairs:

  • Methanol/Water

  • Ethanol/Water

  • Acetone/Water

  • Ethyl Acetate/Hexanes

  • Toluene/Hexanes

  • Dichloromethane/Hexanes

The choice of the pair depends on the polarity of your pyrazole derivative. For a polar pyrazole, a polar "good" solvent (like ethanol) and a nonpolar "anti-solvent" (like hexanes) or a very polar "anti-solvent" (like water) can be effective.

Workflow for Mixed Solvent Crystallization

G start Dissolve pyrazole derivative in minimum hot 'good' solvent add_anti Slowly add 'poor' solvent until turbidity appears start->add_anti clarify Add a few drops of 'good' solvent to clarify add_anti->clarify cool Allow to cool slowly clarify->cool crystals Collect crystals by filtration cool->crystals

Caption: Step-by-step process for mixed solvent crystallization.

By systematically applying these principles and troubleshooting strategies, researchers can overcome common challenges in the crystallization of pyrazole derivatives, leading to the isolation of pure, high-quality crystalline materials essential for further research and development.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC. (n.d.). Retrieved from [Link]

  • 3.3F: Mixed Solvents - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. (2024, October 15). Retrieved from [Link]

  • Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism - MDPI. (2022, May 17). Retrieved from [Link]

  • The Effect of Solvents on the Crystal Morphology of Pyriproxyfen - MDPI. (n.d.). Retrieved from [Link]

  • UV, FTIR and DFT studies of Pyrazolines in polar protic and polar aprotic solvent mixtures - Research India Publications. (n.d.). Retrieved from [Link]

  • Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC. (n.d.). Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved from [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI. (n.d.). Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. (n.d.). Retrieved from [Link]

  • CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). Retrieved from [Link]

  • Styrylpyrazoles: Properties, Synthesis and Transformations - PMC. (2020, December 12). Retrieved from [Link]

  • Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands - ResearchGate. (2025, December 18). Retrieved from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). Retrieved from [Link]

  • Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study - OPUS. (2020, December 4). Retrieved from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC. (n.d.). Retrieved from [Link]

  • Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review - ResearchGate. (2020, October 7). Retrieved from [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology. (n.d.). Retrieved from [Link]

  • Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - Digital CSIC. (2021, August 13). Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved from [Link]

  • The difference between protic vs. aprotic solvents - YouTube. (2015, March 17). Retrieved from [Link]

  • Green Solvent Selection Guides | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Demonstrating the Influence of Solvent Choice and Crystallization Conditions on Phenacetin Crystal Habit and Particle Size Distribution | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

Sources

Validation & Comparative

The Cyclopropyl-Pyrazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of Cyclopropyl-Pyrazole Analogs

The fusion of a cyclopropyl ring with a pyrazole core has emerged as a powerful strategy in medicinal chemistry, yielding compounds with a remarkable spectrum of biological activities. The cyclopropyl group, a small, strained ring, is not merely a passive substituent. Its unique electronic and conformational properties often lead to enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles. This guide provides a comparative analysis of the biological activities of various cyclopropyl-pyrazole analogs, delving into their anticancer, antimicrobial, and insecticidal properties. We will explore the structure-activity relationships (SAR) that govern their potency and provide detailed experimental protocols for their synthesis and biological evaluation, offering researchers a comprehensive resource to navigate this promising chemical space.

Comparative Analysis of Biological Activities

The versatility of the cyclopropyl-pyrazole scaffold is evident in the diverse range of biological targets it can engage. By systematically modifying the substituents on both the pyrazole and cyclopropyl rings, medicinal chemists have been able to fine-tune the activity of these analogs for various therapeutic and agricultural applications.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Cyclopropyl-pyrazole derivatives have shown significant promise as anticancer agents, often by inhibiting key enzymes involved in cell cycle progression and signal transduction.[1][2] One of the most explored mechanisms is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[3] Overexpression of CDKs is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3]

For instance, a series of 3-amino-1H-pyrazole-based analogs have been investigated as potent kinase inhibitors.[1] The introduction of a cyclopropyl group at certain positions has been shown to influence the selectivity and potency of these inhibitors.

Another avenue of anticancer activity for pyrazole derivatives is the inhibition of tubulin polymerization.[4] Microtubules are essential for forming the mitotic spindle during cell division, and their disruption can lead to cell cycle arrest and apoptosis.[5] A novel pyrazole compound, PTA-1, has been identified as a potent inhibitor of tubulin polymerization, demonstrating cytotoxicity against a broad range of human cancer cell lines, including triple-negative breast cancer.[4]

The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation, is another key target for pyrazole-based anticancer agents.[2][6] Aberrant activation of this pathway is common in many cancers. Pyrazole-based inhibitors have been designed to target kinases within this pathway, such as Akt, leading to the suppression of tumor growth.[6]

Table 1: Comparative Anticancer Activity of Selected Pyrazole Analogs

Compound IDTargetCell LineIC50 (µM)Reference
Compound 1 Akt1HCT1167.76[6]
Compound 2 Akt1HCT1160.95[6]
PTA-1 TubulinMDA-MB-231Low micromolar[4]
Compound 49 Not specifiedNot specifiedNot specified[7]
Compound 55 Not specifiedMCF76.53[7]
Compound 5c Not specifiedHT-296.43[8]

Note: This table presents a selection of data from the cited literature and is not an exhaustive list.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyrazole nucleus is a common feature in many compounds with potent antimicrobial properties.[9] The incorporation of a cyclopropyl moiety can further enhance this activity. These compounds often exert their effects by disrupting essential cellular processes in microorganisms.

Several studies have reported the synthesis of cyclopropyl-pyrazole derivatives and their evaluation against a panel of bacterial and fungal strains.[10][11] For example, a series of pyrazole derivatives of 2-cyclopropyl-1,8-naphthyridines demonstrated excellent activity against Staphylococcus aureus and promising antifungal activity against Candida albicans.[10]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Pyrazole Analogs

Compound IDS. aureusE. coliC. albicansReference
Analog Series 1 ExcellentMildExcellent[10]
Compound 21a 62.5-125-2.9-7.8[12]
Imidazothiadiazole-pyrazole 1-6 <0.24<0.24-[11]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Insecticidal Activity: A Tool for Crop Protection

Pyrazole-based compounds are widely used as insecticides in agriculture.[10] The cyclopropyl group can contribute to the insecticidal potency and metabolic stability of these molecules. These insecticides often target the nervous system of insects, leading to paralysis and death.

For instance, novel flupyrimin analogs incorporating an aryl-pyrazole subunit have shown excellent insecticidal activity against pests like Plutella xylostella.[13] Structure-activity relationship studies revealed that specific substitutions on the aryl ring significantly impact the lethality of these compounds.[13]

Table 3: Comparative Insecticidal Activity (LC50) of Selected Pyrazole Analogs

Compound IDTarget InsectLC50Reference
Flupyrimin Analog B2 Plutella xylostella>70% mortality at 25 µg/mL[13]
Flupyrimin Analog B3 Plutella xylostella>70% mortality at 25 µg/mL[13]
Flupyrimin Analog B4 Plutella xylostella>70% mortality at 25 µg/mL[13]
Pyridine Analog 2 Aphis craccivora0.017 ppm (48h)[5]
Pyridine Analog 3 Aphis craccivora0.022 ppm (48h)[5]

Note: LC50 (Lethal Concentration 50) is the concentration of a chemical that kills 50% of a sample population.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative cyclopropyl-pyrazole analog and for a key biological assay.

Synthesis of N-Benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide Derivatives

This protocol describes a one-step process for the preparation of pyrazole carboxamide derivatives.[14]

Materials:

  • 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde

  • N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride

  • FeSO4·7H2O (catalyst)

  • CaCO3 (base)

  • Acetonitrile (solvent)

  • t-Butylhydroperoxide

Procedure:

  • To a mixture of FeSO4·7H2O (0.55 mmol, 0.15 g), CaCO3 (5.63 mmol, 0.563 g), and N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride (2.8 mmol, 0.725 g) in acetonitrile (2 g), add 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde (2.8 mmol, 0.5 g).[14]

  • Heat the suspension to 60 °C.[14]

  • Add a solution of t-butylhydroperoxide (7.7 mmol, 0.69 g) in acetonitrile (2g) over 10 hours.[14]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and work up as per standard procedures to isolate the desired product.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[15][16]

Materials:

  • Human cancer cell line (e.g., HCT116 colon cancer cells)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • 96-well microplates

  • Test compounds (cyclopropyl-pyrazole analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and incubate overnight at 37°C in a humidified incubator with 5% CO2.[16]

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). The final volume in each well should be 100 µL.[16]

  • Incubate the plates for 48 hours at 37°C.[16]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[16]

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.[17]

  • Measure the absorbance of the samples at a wavelength of 595 nm using a microplate reader.[17]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).[17]

Visualizing the Mechanism of Action

To better understand how these compounds exert their biological effects, it is crucial to visualize their interaction with cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Many cyclopropyl-pyrazole analogs with anticancer activity function by inhibiting kinases in the PI3K/Akt/mTOR pathway.[2][6] This pathway is a central regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Cyclopropyl_Pyrazole Cyclopropyl-Pyrazole Analog (Inhibitor) Cyclopropyl_Pyrazole->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a cyclopropyl-pyrazole analog.

Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing novel anticancer compounds involves a systematic workflow, from initial synthesis to detailed mechanistic studies.

Anticancer_Screening_Workflow Synthesis Synthesis of Cyclopropyl-Pyrazole Analogs Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., MTT Assay) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Cell Cycle, Apoptosis) Hit_Identification->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for the discovery and development of anticancer cyclopropyl-pyrazole analogs.

Conclusion

The cyclopropyl-pyrazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic and agrochemical agents. The unique properties of the cyclopropyl ring, combined with the diverse substitution patterns possible on the pyrazole core, allow for the fine-tuning of biological activity against a wide array of targets. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and discovery of the next generation of cyclopropyl-pyrazole-based compounds with enhanced efficacy and safety profiles. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, so too will the potential of this remarkable chemical scaffold.

References

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6499. [Link]

  • Reddy, C. S., Nagaraj, A., & Sreelatha, P. (2010). Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. E-Journal of Chemistry, 7(4), 1363-1368. [Link]

  • Kim, J., Wu, Y., Kim, H., Jo, S., Lee, J., & Choo, H. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Bioorganic & medicinal chemistry, 17(16), 5885–5895. [Link]

  • Lamberth, C., Jeanmart, S., & Schaetzer, J. (2015). Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • Abdel-rahman, H. M., & El-sayed, W. A. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]

  • Gharaei, R., Riazi, G., Ahmadi, A., & Mahdavi, M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4991. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Song, H., & Wang, Q. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Scientific reports, 12(1), 1845. [Link]

  • Wang, B., Li, Y., Liu, Y., Zhang, Y., Li, J., Song, H., & Wang, Q. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Journal of agricultural and food chemistry, 70(40), 12949–12958. [Link]

  • Abdel-rahman, H. M., & El-sayed, W. A. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 13(50), 35052-35063. [Link]

  • Wötzel, N., Matera, C., Lategahn, J., Brägelmann, J., Getlik, M., & Rauh, D. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International journal of molecular sciences, 23(19), 11462. [Link]

  • Singh, A. K., & Kumar, R. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Drug Metabolism and Personalized Therapy, 38(4), 303-319. [Link]

  • Singh, R. P., & Kaur, A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in pharmacology, 12, 667223. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6499. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Abdullah, E. S., Alanazi, A. M., & El-Tahir, K. E. H. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 6(10), 6695–6706. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Archiv der Pharmazie, 337(10), 543-549. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • El-Sayed, N. W., El-Sawy, E. R., & Abdel-Hady, H. A. (2021). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(3), 253-260. [Link]

  • Al-Otaibi, F. M., Al-Zaid, M. S., Al-Qahtani, A. A., Al-Otaibi, N. M., Al-Otaibi, S. A., & Al-Otaibi, A. M. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cancers, 16(14), 2636. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2946. [Link]

  • Kumar, A., & Singh, P. (2021). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. Research Journal of Pharmacy and Technology, 14(11), 5855-5860. [Link]

  • Singh, P., & Kumar, A. (2022). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Journal of Biomolecular Structure and Dynamics, 40(16), 7247-7261. [Link]

  • Dans, M. G., Istivan, K., MacRaild, C. A., Lee, M. C. S., Jia, X., & Sleebs, B. E. (2022). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Dans, M. G., Istivan, K., MacRaild, C. A., Lee, M. C. S., Jia, X., & Sleebs, B. E. (2022). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Singh, P., & Kumar, A. (2022). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [Link]

  • Singh, P., & Kumar, A. (2022). Reported examples of pyrazoles as anticancer agents with different... ResearchGate. [Link]

  • Swetha, K., Sravani, G., & Kumar, C. G. (2020). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Journal of Taibah University for Science, 14(1), 116-128. [Link]

Sources

Guide to the Definitive Structural Elucidation of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of analytical techniques for the structural validation of novel chemical entities.

Abstract

In the synthesis of novel compounds for pharmaceutical and agrochemical applications, the unambiguous confirmation of a molecule's three-dimensional structure is a non-negotiable cornerstone of development. Trivial errors in isomeric assignment can lead to the catastrophic failure of entire research programs. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, a representative heterocyclic building block. We will demonstrate why single-crystal X-ray diffraction (SC-XRD) serves as the ultimate "gold standard" for absolute structure determination. This is followed by a comparative analysis of complementary spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to highlight their strengths and inherent limitations in the context of complete structural validation.

Introduction: The Challenge of Isomeric Specificity

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of substituents, such as the cyclopropyl and aldehyde groups on this compound, creates specific steric and electronic properties. However, it also presents a critical challenge: ensuring the correct regiochemical and conformational arrangement. For instance, synthetic routes could potentially yield isomers, such as the 3-cyclopropyl or 5-formyl analogues. While techniques like NMR and MS can confirm connectivity, they often fall short of providing the definitive, three-dimensional proof required to satisfy regulatory standards and ensure reproducible biological activity. This guide uses this molecule as a case study to delineate a robust, self-validating workflow for achieving absolute structural certainty.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands alone as the only technique that provides a direct, high-resolution, three-dimensional map of the atomic positions within a molecule. This method moves beyond interpreting indirect evidence of connectivity and instead delivers an unambiguous depiction of the molecular structure, including precise bond lengths, bond angles, and torsional angles.

The success of an SC-XRD experiment is fundamentally dependent on the quality of the single crystal. The entire process is designed to grow a well-ordered crystal lattice and then analyze how it diffracts X-rays to mathematically reconstruct the electron density, and thus the atomic positions.

Figure 1: Step-by-step workflow for Single-Crystal X-ray Diffraction (SC-XRD).

  • Crystal Growth (The Art): The most critical and often challenging step is growing a high-quality single crystal.

    • Rationale: The quality of the final data is directly proportional to the quality of the crystal. An ideal crystal is a single, unflawed lattice, typically 0.1-0.3 mm in its largest dimension.

    • Method (Slow Evaporation): i. Dissolve 10-20 mg of highly purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate) in a clean, small vial. The compound should be soluble, but not excessively so. ii. Loosely cap the vial to allow the solvent to evaporate very slowly over several days to weeks in an undisturbed, vibration-free environment. iii. The goal is to achieve a state of supersaturation gradually, allowing molecules to accrete onto a single nucleation site, forming a well-ordered crystal.

  • Crystal Mounting and Data Collection (The Measurement):

    • Rationale: The crystal must be precisely positioned and rotated in a high-intensity X-ray beam to capture its complete diffraction pattern.

    • Method: i. Under a microscope, select a transparent, well-formed crystal with sharp edges and no visible cracks. ii. Mount the crystal on a cryoloop and place it on the goniometer head of the diffractometer. iii. A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, which minimizes thermal vibrations and protects it from radiation damage. iv. The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. A detector records the position and intensity of the thousands of diffracted X-ray spots (reflections).

  • Structure Solution and Refinement (The Analysis):

    • Rationale: The collected diffraction pattern is a reciprocal-space representation of the crystal lattice. Mathematical (Fourier transform) methods are required to convert this pattern back into a real-space electron density map.

    • Method: i. The collected data are processed to determine the unit cell dimensions and integrate the intensity of each reflection. ii. Specialized software is used to solve the "phase problem" and generate an initial electron density map, from which a preliminary molecular model is built. iii. This model is then refined against the experimental data in an iterative process. The goal is to minimize the difference between the observed structure factors (|F_obs|) and the structure factors calculated from the model (|F_calc|).

  • Validation and Interpretation (The Proof):

    • Trustworthiness Check: The quality of the final structure is assessed using several metrics, primarily the R-factor (or R1). This value is a measure of the agreement between the experimental data and the calculated model. For small molecules, a final R1 value below 0.05 (5%) is considered excellent and publishable.

    • Output: The final, validated atomic coordinates, bond lengths, angles, and other crystallographic data are compiled into a standardized Crystallographic Information File (CIF). This file is the ultimate proof of structure and can be deposited in public databases like the Cambridge Structural Database (CSD).

Comparative Analysis: Orthogonal Spectroscopic & Spectrometric Techniques

While SC-XRD provides the definitive answer, other techniques are indispensable for routine characterization, purity assessment, and providing complementary, albeit incomplete, structural information. Using these orthogonal (independent) methods provides a more holistic understanding of the compound.

Orthogonal_Validation cluster_techniques Analytical Techniques cluster_info Information Provided Molecule 5-Cyclopropyl-1-methyl- 1H-pyrazole-4-carbaldehyde XRD SC-XRD NMR NMR Spectroscopy (1H, 13C, HMBC) MS Mass Spectrometry (HRMS) IR IR Spectroscopy XRD_Info Absolute 3D Structure Bond Lengths & Angles Crystal Packing XRD->XRD_Info NMR_Info Atom Connectivity (2D) Chemical Environment Number of Protons/Carbons NMR->NMR_Info MS_Info Molecular Weight Elemental Formula MS->MS_Info IR_Info Presence of Functional Groups (e.g., C=O, C-H) IR->IR_Info Conclusion Unambiguous Structural Proof XRD_Info->Conclusion NMR_Info->Conclusion MS_Info->Conclusion IR_Info->Conclusion

From Versatile Precursor to Potent Therapeutics: A Comparative Guide to Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to be incorporated into a wide array of biologically active molecules.[1][2] Its five-membered heterocyclic structure offers a unique combination of chemical stability, synthetic versatility, and the capacity for precise, three-dimensional orientation of functional groups. This allows for tailored interactions with diverse biological targets, from enzymes to receptors.[3][4] This guide explores the journey from a simple, yet strategically designed, pyrazole building block—5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde—to the development of highly potent and selective clinical drugs. We will compare and contrast several prominent pyrazole-based inhibitors, dissecting their structure-activity relationships, mechanisms of action, and the experimental methodologies used to validate their performance.

The Foundational Building Block: this compound

While not an inhibitor itself, this compound is a valuable synthetic intermediate used in the construction of more complex therapeutic agents.[5] Its structure is deceptively simple yet strategically designed for drug discovery.

  • The Pyrazole Core: Provides a rigid, aromatic scaffold to which other functional groups can be attached. The two nitrogen atoms can act as hydrogen bond acceptors, while the C-H groups can participate in hydrophobic interactions.

  • The N1-Methyl Group: This modification is crucial for blocking metabolic degradation at this position and can help orient other substituents into favorable binding pockets.

  • The C5-Cyclopropyl Group: This small, rigid ring is often used to probe hydrophobic pockets within a target protein's active site. Its constrained nature can enhance binding affinity and improve metabolic stability compared to more flexible alkyl groups.

  • The C4-Carbaldehyde (Aldehyde) Group: This is the key reactive handle. The aldehyde group is a versatile functional group that serves as a primary attachment point for building out larger, more complex molecular structures through reactions like reductive amination or condensation, leading to the final drug candidates.

The strategic combination of these features makes this molecule an ideal starting point for generating libraries of diverse compounds for high-throughput screening.

The Comparators: Clinically-Validated Pyrazole-Based Inhibitors

To illustrate the versatility of the pyrazole scaffold, we will analyze three distinct, FDA-approved drugs that target different protein classes in different diseases.

  • Alectinib (Alecensa®): A highly selective and potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor used to treat ALK-positive non-small cell lung cancer (NSCLC).[6][7]

  • Celecoxib (Celebrex®): A selective Cyclooxygenase-2 (COX-2) inhibitor, a nonsteroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation.[8][9]

  • Selumetinib (Koselugo®): A selective inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), used to treat neurofibromatosis type 1 (NF1) in pediatric patients.[10][11]

Comparative Analysis: Structure, Mechanism, and Performance

The journey from a simple pyrazole aldehyde to a targeted therapeutic involves extensive chemical modification. The specific substituents added to the pyrazole core dictate the drug's target specificity and pharmacological properties.

Structural Comparison

The core pyrazole ring is the common ancestor, but the unique "decorations" on each molecule are responsible for their distinct biological activities. The C4 position, occupied by the reactive aldehyde in our starting material, is used to build the complex side chains that define each drug's function.

G cluster_scaffold Common Scaffold cluster_drugs Resulting Inhibitors cluster_details Key Structural Features Conferring Specificity Scaffold Pyrazole Core Alectinib Alectinib (ALK Inhibitor) Scaffold->Alectinib Extensive Modification Celecoxib Celecoxib (COX-2 Inhibitor) Scaffold->Celecoxib Extensive Modification Selumetinib Selumetinib (MEK1/2 Inhibitor) Scaffold->Selumetinib Extensive Modification Alectinib_feat • Large, rigid morpholino-cyano-  phenyl group for ALK active site Alectinib->Alectinib_feat Celecoxib_feat • Trifluoromethyl and sulfonamide groups  fit selectively into COX-2 side pocket Celecoxib->Celecoxib_feat Selumetinib_feat • Chloro-fluoro-aniline and cyclopropyl-  carboxamide for MEK allosteric site Selumetinib->Selumetinib_feat

Caption: From a common pyrazole core to distinct, highly specialized inhibitors.

Mechanism of Action

The structural differences translate directly into unique mechanisms of action. Each inhibitor targets a specific protein within a distinct cellular signaling pathway.

1. Alectinib and the ALK Pathway: In certain cancers, a gene fusion creates an EML4-ALK protein that is constitutively active, meaning it is always "on." This drives uncontrolled cell proliferation. Alectinib is a tyrosine kinase inhibitor (TKI) that binds to the ATP-binding site of the ALK enzyme, preventing its activation (phosphorylation).[7][12] This blocks downstream signaling through pathways like STAT3 and PI3K/AKT, ultimately leading to the death of cancer cells.[13]

ALK_Pathway EML4_ALK EML4-ALK Fusion Protein STAT3 STAT3 Pathway EML4_ALK->STAT3 Activates PI3K_AKT PI3K/AKT Pathway EML4_ALK->PI3K_AKT Activates Alectinib Alectinib Alectinib->EML4_ALK Blocks ATP Binding ATP ATP ATP->EML4_ALK Phosphorylates Proliferation Cancer Cell Proliferation & Survival STAT3->Proliferation Promotes PI3K_AKT->Proliferation Promotes

Caption: Alectinib inhibits the ALK fusion protein, halting cancer cell growth.

2. Celecoxib and the COX-2 Pathway: Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[9] There are two main isoforms: COX-1, which is always present and has protective functions (e.g., stomach lining), and COX-2, which is induced during inflammation.[14] Celecoxib's structure, particularly its sulfonamide side chain, allows it to selectively bind to and inhibit the COX-2 enzyme, reducing prostaglandin production at the site of inflammation while largely sparing the protective COX-1 enzyme.[8][15]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme (Inflammation-Induced) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediates

Caption: Celecoxib selectively blocks the COX-2 enzyme to reduce inflammation.

3. Selumetinib and the RAS/MAPK Pathway: The RAS/MAPK pathway is a critical signaling cascade that regulates cell growth. In conditions like NF1, this pathway is hyperactive. MEK1 and MEK2 are kinases central to this pathway. Selumetinib is a highly specific MEK1/2 inhibitor that binds to an allosteric pocket (a site other than the ATP binding site) on the MEK enzymes.[10][16] This prevents MEK from activating its downstream target, ERK, thereby shutting down the hyperactive signaling and reducing the growth of tumors.[17]

MEK_Pathway RAS Hyperactive RAS (e.g., in NF1) RAF RAF Kinase RAS->RAF Activates MEK MEK1/2 Kinase RAF->MEK Activates ERK ERK Kinase MEK->ERK Activates Selumetinib Selumetinib Selumetinib->MEK Allosterically Inhibits Tumor_Growth Tumor Growth & Proliferation ERK->Tumor_Growth Promotes

Caption: Selumetinib inhibits MEK1/2, disrupting the hyperactive MAPK pathway.

Quantitative Performance Data

The efficacy of an inhibitor is measured by its potency (how little of the drug is needed) and its selectivity (how specifically it hits its intended target). These are often quantified as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and selectivity ratios.

InhibitorPrimary Target(s)Potency (IC50)Key Selectivity NotesTherapeutic Use
Alectinib ALK, RET~1.9 nM (ALK)Highly selective for ALK over other kinases. Active against many mutations that confer resistance to first-generation inhibitors.[7]ALK-positive Non-Small Cell Lung Cancer
Celecoxib COX-2~40 nM (COX-2)~375-fold more selective for COX-2 than COX-1, minimizing gastrointestinal side effects associated with non-selective NSAIDs.[18]Pain and Inflammation
Selumetinib MEK1, MEK2~14 nM (MEK1)Highly selective for MEK1/2; does not inhibit the phosphorylation of ERK by other kinases, ensuring a clean mechanism of action.[11][19]Neurofibromatosis Type 1 (NF1)

Note: IC50 values can vary based on assay conditions. The values presented are representative figures from published literature.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine an inhibitor's potency (IC50), a robust and reproducible experimental protocol is essential. An in vitro kinase assay is a foundational experiment in drug discovery.[20] This protocol describes a common fluorescence-based method for measuring kinase activity and its inhibition.

Causality Behind Experimental Choices: The goal is to measure the amount of ATP consumed by the kinase as it phosphorylates its substrate. The less ATP consumed, the more effective the inhibitor. This is typically measured indirectly by quantifying the amount of ADP produced.[21][22] The assay is run at the Km value of ATP to ensure that the inhibitor and ATP are in a competitive environment, providing a true measure of binding potency.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A Prepare serial dilution of inhibitor (e.g., Alectinib) C Dispense inhibitor dilutions into 384-well plate A->C B Prepare Kinase Reaction Mix: - Kinase (e.g., ALK) - Substrate Peptide - Assay Buffer D Add Kinase Reaction Mix to all wells B->D C->D E Initiate reaction by adding ATP (at Km concentration) D->E F Incubate at 30°C (e.g., 60 minutes) E->F G Stop reaction & detect ADP (Add ADP detection reagent) F->G H Incubate at RT (e.g., 30 minutes) G->H I Read fluorescence signal on a plate reader H->I J Plot signal vs. inhibitor concentration I->J K Fit data to a four-parameter logistic curve to calculate IC50 J->K

Caption: Workflow for a typical in vitro fluorescence-based kinase inhibition assay.

Step-by-Step Methodology:
  • Compound Preparation: A 10-point, 3-fold serial dilution of the test inhibitor (e.g., Alectinib) is prepared in a buffer containing a low percentage of DMSO. This creates a range of concentrations to test.

  • Plate Setup: The inhibitor dilutions are dispensed into a low-volume 384-well assay plate. Control wells containing only buffer (for 0% inhibition) and a known potent inhibitor (for 100% inhibition) are included.

  • Kinase/Substrate Addition: A solution containing the target kinase (e.g., recombinant ALK enzyme) and a specific peptide substrate is added to all wells. The plate is briefly centrifuged to ensure all components are mixed.

  • Reaction Initiation: The enzymatic reaction is started by adding a solution of ATP and MgCl₂ to all wells. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed. The time is chosen to be within the linear range of the reaction.[23]

  • Detection: The reaction is terminated by adding a detection reagent. Many commercial kits (e.g., ADP-Glo™) work by first depleting any remaining ATP and then enzymatically converting the ADP produced back into ATP. This newly generated ATP is then used in a luciferase reaction to produce a light signal that is directly proportional to kinase activity.[21]

  • Data Acquisition: The luminescence or fluorescence is read using a microplate reader.

  • Data Analysis: The raw signal data is converted to percent inhibition relative to the controls. These values are plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve (e.g., sigmoidal, 4PL) to calculate the IC50 value.

This self-validating system, with its positive and negative controls, provides a robust and quantitative measure of an inhibitor's potency, forming the basis for further structure-activity relationship (SAR) studies.[24]

Conclusion

The pyrazole scaffold is a testament to the power of a privileged structure in drug discovery. Our analysis shows how a simple, synthetically tractable building block like This compound can serve as the starting point for developing remarkably diverse and highly specific inhibitors. By strategically modifying the substituents around the pyrazole core, medicinal chemists can precisely tailor molecules to interact with different biological targets, leading to life-changing therapies like the ALK inhibitor Alectinib, the COX-2 inhibitor Celecoxib, and the MEK inhibitor Selumetinib. The journey from scaffold to drug relies on a deep understanding of structure-activity relationships, target biology, and the rigorous application of quantitative experimental protocols to validate performance and guide the optimization process.

References

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. (2011). [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications. (2020). [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. (2021). [Link]

  • Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis. PubMed Central. (2021). [Link]

  • Celecoxib. NCBI Bookshelf. (2023). [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. (1995). [Link]

  • Understanding the ALECENSA® (alectinib) mechanism of action. Genentech. (n.d.). [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. (2022). [Link]

  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net. (2018). [Link]

  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. MDPI. (2016). [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. (2019). [Link]

  • Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer. PubMed Central. (2017). [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. (2022). [Link]

  • What is the mechanism of Selumetinib?. Patsnap Synapse. (2024). [Link]

  • Kinase assays. BMG LABTECH. (2020). [Link]

  • Alectinib. Wikipedia. (n.d.). [Link]

  • Celecoxib Pathway, Pharmacodynamics. PharmGKB. (n.d.). [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. (2020). [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024). [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. (2023). [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. PubMed Central. (2020). [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. (2022). [Link]

  • What is the mechanism of Alectinib Hydrochloride?. Patsnap Synapse. (2024). [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. (2018). [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. (2014). [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. ACS Publications. (2009). [Link]

  • Celecoxib. Wikipedia. (n.d.). [Link]

  • The use of novel selectivity metrics in kinase research. PubMed Central. (2017). [Link]

  • Selumetinib. Wikipedia. (n.d.). [Link]

  • Selumetinib: Uses, Dosage, Side Effects, Warnings. Drugs.com. (2023). [Link]

  • Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. (2021). [Link]

  • Alectinib. Drugs.com. (n.d.). [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. (2021). [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. (2023). [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. (2013). [Link]

  • Selectivity scores [S(3 μmol/L)] for known kinase inhibitors. ResearchGate. (2013). [Link]

  • What is the mechanism of Celecoxib?. Patsnap Synapse. (2024). [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. (2024). [Link]

  • Product List. Hyma Synthesis Pvt. Ltd. (n.d.). [Link]

  • Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed. (2011). [Link]

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. (2021). [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. (2024). [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde by HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity determination of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis.[1] We will explore the rationale behind method development, validation according to international guidelines, and a comparison with alternative analytical techniques, supported by experimental data.

The Critical Role of Purity for this compound

This compound is a versatile building block whose purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API) or agrochemical. Impurities, which can arise from the synthetic route or degradation, may introduce unwanted pharmacology, toxicology, or reduce the yield of subsequent reactions. Therefore, a robust and validated analytical method to confirm purity is not just a quality control measure, but a critical component of the research and development process.

Strategic Development of a Stability-Indicating HPLC-UV Method

Our primary objective is to develop a stability-indicating HPLC method, one that can resolve the main compound from its potential process-related impurities and degradation products. A common synthetic route to this compound involves the Vilsmeier-Haack formylation of a suitable pyrazole precursor.[2][3][4] This understanding allows us to anticipate potential impurities.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: The pyrazole precursor lacking the formyl group.

  • Regioisomers: Incorrect positioning of the formyl group on the pyrazole ring.

  • By-products: Formed from side reactions inherent to the Vilsmeier-Haack reaction.[5]

Potential Degradation Products:

  • Oxidation Product: Conversion of the aldehyde to a carboxylic acid.

  • Hydrolytic Products: Cleavage of the pyrazole ring under extreme pH conditions.[6]

Chromatographic Conditions & Rationale

Based on the analysis of similar pyrazole derivatives, a reversed-phase HPLC method is the logical choice.[7]

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and separation for moderately polar compounds like our target analyte.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is compatible with mass spectrometry if further investigation is needed.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient 30% B to 90% B over 20 minA gradient elution is necessary to ensure the elution of any non-polar impurities while retaining and separating more polar ones.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between resolution and analysis time.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Vol. 10 µLA suitable volume to achieve good sensitivity without overloading the column.
UV Detection 254 nmPyrazole derivatives typically exhibit strong UV absorbance around this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.

Method Validation: A Trustworthy and Self-Validating System

To ensure our method is suitable for its intended purpose, we will perform a validation study based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Experimental Workflow for Method Validation

Caption: Workflow for HPLC method validation based on ICH Q2(R1).

Step-by-Step Protocols for Key Validation Experiments

1. Specificity (Forced Degradation Study):

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.

  • Protocol:

    • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Expose the solutions to the following stress conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80 °C for 48 hours (solid state).

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples by the proposed HPLC method alongside an unstressed control sample.

    • Evaluate the chromatograms for the resolution between the parent peak and any degradation peaks. Use a PDA detector to assess peak purity.

2. Linearity:

  • Objective: To demonstrate a proportional relationship between the detector response and the analyte concentration over a specified range.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Comparison with Alternative Analytical Techniques

While HPLC-UV is a robust and widely accessible technique, other methods can also be employed for purity determination.

TechniquePrincipleAdvantages for this ApplicationDisadvantages for this Application
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reproducible, cost-effective, easily validated.May not detect impurities that lack a UV chromophore. Co-eluting impurities can be missed without a PDA detector.
LC-MS Separation by HPLC, detection by mass-to-charge ratio.Provides molecular weight information, aiding in impurity identification. Highly sensitive and specific.More expensive instrumentation, requires more complex method development. Ionization efficiency can vary between compounds.
GC-MS Separation of volatile compounds in the gas phase, detection by mass.Excellent for identifying volatile and thermally stable impurities.The analyte may not be sufficiently volatile or may degrade at high temperatures. Derivatization may be required.
qNMR Quantitative Nuclear Magnetic Resonance.Provides a direct measure of purity against a certified reference material without the need for a specific analyte standard.Lower sensitivity compared to chromatographic methods. May not detect low-level impurities. Requires specialized equipment and expertise.
Logical Framework for Technique Selection

Technique_Selection start Purity Assessment Required is_volatile Is the Analyte/Impurity Volatile & Thermally Stable? start->is_volatile qnmr_check Need for Primary Reference Standard Qualification? start->qnmr_check gcms GC-MS is_volatile->gcms Yes hplc HPLC-Based Method is_volatile->hplc No need_id Is Impurity Identification Needed? hplc->need_id lcms LC-MS need_id->lcms Yes hplcuv HPLC-UV need_id->hplcuv No (Routine QC) qnmr_check->hplc No qnmr qNMR qnmr_check->qnmr Yes

Caption: Decision tree for selecting an appropriate purity analysis technique.

Conclusion

For routine quality control and purity confirmation of this compound, HPLC-UV offers the optimal balance of performance, reliability, and cost-effectiveness. Its ability to be validated as a stability-indicating method ensures that the purity assessment is comprehensive and trustworthy. While techniques like LC-MS are invaluable for impurity identification during development and troubleshooting, a well-validated HPLC-UV method remains the gold standard for routine analysis in a research and drug development setting.

References

  • Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. Journal of Pharmaceutical Research.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. [Link]

  • Vilsmeier-Haack Reaction. Ambeed.com.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Drug Delivery and Therapeutics.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. [Link]

  • Preparation method of celecoxib impurity.
  • Processes for the preparation of pyrazoles.
  • Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. ScienceDirect.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. American Chemical Society.
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • This compound. African Rock Art. [Link]

  • Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Europe PMC. [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles.
  • Celecoxib-impurities. Pharmaffiliates. [Link]

Sources

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cross-Reactivity Studies for Novel Pyrazole-Based Compounds

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide range of clinical disorders.[1] Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its role as an aryl bioisostere, contribute to improved pharmacological and pharmacokinetic profiles.[1] Pyrazole derivatives have shown remarkable activity against various targets, particularly protein kinases such as EGFR, VEGFR-2, CDK, and BRAF, making them a cornerstone of targeted cancer therapy.[2][3]

However, the very features that make the pyrazole scaffold so versatile also present a significant challenge: the potential for off-target interactions. A lack of selectivity can lead to unexpected toxicities or diminished efficacy, jeopardizing a drug development program. Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental necessity for developing safe and effective pyrazole-based therapeutics.[4][5] This guide provides a comparative analysis of essential methodologies for assessing the selectivity of novel pyrazole compounds, offering field-proven insights and detailed protocols for researchers in drug discovery.

The Landscape of Off-Targets for Pyrazole Compounds

While often designed as kinase inhibitors, the pyrazole moiety can interact with a diverse range of biomolecules. Understanding this landscape is the first step in designing a rational cross-reactivity screening strategy.

  • The Kinome: With over 500 protein kinases in the human genome sharing a structurally conserved ATP-binding pocket, the kinome is the most common source of off-targets for pyrazole-based inhibitors.[6][7] Unintended inhibition of kinases involved in critical cellular processes can lead to significant adverse effects.

  • GPCRs and Ion Channels: Certain pyrazole derivatives have been shown to interact with G-protein coupled receptors (GPCRs) and ion channels, which can lead to cardiovascular or neurological side effects.[8]

  • Metabolic Enzymes: Interactions with metabolic enzymes like carbonic anhydrases have been reported.[8]

  • DNA: Some novel pyrazole derivatives have been found to exert their effects through DNA binding and interaction, an off-target effect that can contribute to cytotoxicity.[2][9]

A tiered and systematic approach to screening is essential to navigate this complex landscape. The following workflow illustrates a logical progression from broad, early-stage screening to specific, late-stage validation.

G A Primary Target Assay (Biochemical) B Broad Kinome Profiling (e.g., >400 kinases @ 1µM) A->B C Initial Off-Target Panel (GPCRs, Enzymes) A->C D Dose-Response (IC50) on Hits from Broad Screens B->D C->D E Cellular Target Engagement (e.g., CETSA) D->E F Tissue Cross-Reactivity (TCR) (GLP Study) E->F G In Vivo Toxicology F->G

Caption: A tiered workflow for cross-reactivity assessment.

Comparative Guide to Cross-Reactivity Profiling Methodologies

Selecting the appropriate assay depends on the stage of drug discovery, the nature of the target, and the scientific question being asked. No single method is sufficient; a combination of orthogonal assays provides the most comprehensive and trustworthy selectivity profile.

MethodologyPrinciplePrimary ApplicationAdvantagesLimitations
Kinome Profiling [10][11]Measures the inhibition of a large panel of purified kinases, typically via radiometric (³³P-ATP) or fluorescence/luminescence (e.g., ADP-Glo™) detection of substrate phosphorylation.[12]Early-stage, broad screening to identify kinase off-targets across the kinome. Essential for kinase inhibitor programs.Comprehensive overview of kinome selectivity. High-throughput and cost-effective for large panels.[10] Identifies unexpected off-targets.In vitro system lacks the complexity of the cellular environment (e.g., scaffolding proteins, compartmentalization). Does not confirm cellular activity or target engagement.
Receptor Binding Assays [13]Competitive displacement of a high-affinity radiolabeled ligand from a receptor preparation (e.g., cell membranes) by the test compound.Screening against a panel of known non-kinase off-targets like GPCRs, ion channels, and transporters.Robust, well-validated, and highly sensitive methodology.[14] Can be multiplexed into large panels for broad profiling.[15]Requires a specific radioligand for each target. Does not provide functional information (agonist vs. antagonist).
Cellular Thermal Shift Assay (CETSA®) [16][17]Based on the principle that ligand binding increases the thermal stability of the target protein.[18] Measures the amount of soluble protein remaining after heating intact cells.Confirms direct target engagement in a physiological, cellular context. Can be used to validate hits from in vitro screens.Measures direct physical binding to the target in live cells. No need for compound or protein labeling. Can distinguish on- vs. off-target cellular effects.Lower throughput than biochemical assays. Assay development is target-specific.[16] May not be suitable for all targets (e.g., some membrane proteins).
Tissue Cross-Reactivity (TCR) [4][19]Immunohistochemical (IHC) staining of the test compound on a panel of normal human and animal tissues to identify on-target and off-target binding sites.[20]Preclinical safety assessment required by regulatory agencies (FDA, EMA) to support first-in-human trials.[21][22]Provides critical safety data by identifying potential sites of toxicity in different organs.[23] Helps validate the relevance of animal models for toxicology studies.[19]Low throughput and labor-intensive. Interpretation can be complex, requiring expert pathological analysis. Does not measure functional activity, only binding.

In-Depth Experimental Protocols

The following protocols are provided as a guide. As a self-validating system, each step includes controls and validation checkpoints to ensure data integrity.

Protocol 1: Broad Kinome Profiling using ADP-Glo™

This protocol describes a typical workflow for screening a compound against a large kinase panel. The ADP-Glo™ assay is a luminescent assay that measures ADP produced during the kinase reaction.

Causality: The amount of ADP produced is directly proportional to kinase activity. Therefore, a reduction in the luminescent signal in the presence of an inhibitor corresponds to its inhibitory potency.[12]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the novel pyrazole compound in 100% DMSO.

    • Perform a serial dilution to create working solutions. For a single-point screen at 1 µM, prepare a 100 µM intermediate plate in DMSO, which will be further diluted into the assay buffer (final DMSO concentration < 1%).

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of 2X kinase/substrate solution to each well. This solution contains the specific kinase and its corresponding substrate in the appropriate reaction buffer.

    • Add 0.5 µL of the test compound or control (DMSO for 100% activity, known broad-spectrum inhibitor like Staurosporine for 0% activity).

    • Initiate the reaction by adding 2 µL of 2.5X ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding can be accurately measured.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to the DMSO (high) and positive inhibitor (low) controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

    • Hits are typically defined as compounds causing >50% or >75% inhibition at the screening concentration.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) using Western Blot

This protocol validates the engagement of a pyrazole compound with its intended intracellular target.

Causality: A successful drug-target interaction stabilizes the protein's structure, increasing its melting temperature (Tm). When heated, unbound target protein will denature and precipitate, while the stabilized, drug-bound fraction remains soluble.[18]

G A 1. Treat intact cells with compound or DMSO B 2. Heat cell suspensions across a temperature gradient A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separate soluble fraction (centrifugation) C->D E 5. Quantify remaining soluble target (Western Blot / ELISA) D->E F 6. Plot Melt Curve (Soluble Protein vs. Temp) E->F

Caption: Experimental workflow for a CETSA experiment.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture the appropriate cell line to ~80% confluency. The cell line must endogenously express the target protein at detectable levels.

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension and treat with the pyrazole compound at the desired concentration (e.g., 10 µM) or with vehicle (DMSO) as a negative control. Incubate for 1-2 hours at 37°C.[16]

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[16] A no-heat control (kept on ice) represents 100% soluble protein.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This is a critical step to ensure complete lysis without using detergents that could disrupt protein complexes.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Determine the total protein concentration of each supernatant using a BCA or Bradford assay to ensure equal loading.

  • Western Blot Analysis:

    • Normalize the samples by total protein concentration and prepare them for SDS-PAGE.

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with a validated primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system. Also, probe for a loading control (e.g., GAPDH) that does not shift in the tested temperature range.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature point.

    • Normalize the intensity of each band to the non-heated control for both the DMSO and compound-treated samples.

    • Plot the normalized soluble protein fraction against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample compared to the DMSO control indicates target stabilization and therefore, engagement.

Conclusion: A Strategy for Confidence in Selectivity

For novel pyrazole-based compounds, a robust cross-reactivity assessment is paramount for success. An effective strategy does not rely on a single assay but integrates orthogonal methods to build a comprehensive selectivity profile. It begins with broad, in vitro screens (kinome and receptor panels) to cast a wide net for potential off-targets. Promising hits are then validated for true intracellular target engagement using methods like CETSA. Finally, for preclinical candidates, tissue cross-reactivity studies provide the indispensable safety data required for clinical progression. By understanding the causality behind each experimental choice and adhering to rigorous, self-validating protocols, researchers can confidently advance pyrazole-based compounds with the highest potential to become safe and effective medicines.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The designed pyrazole-based target compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Kinase Panel Profiling. (n.d.). Pharmaron. Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). OracleBio. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Specialized Pre-IND and Specialty In Vitro Profiling Panels. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • Kinase Drug Discovery Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Tissue Cross-Reactivity Study and its Applications. (2019). AnaPath Services. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved from [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). J-Stage. Retrieved from [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023). ACS Publications. Retrieved from [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (n.d.). ACS Publications. Retrieved from [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED Office. Retrieved from [Link]

  • Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Publishing. Retrieved from [Link]

  • Receptor Binding Assays - Multiwell Plates. (n.d.). MilliporeSigma. Retrieved from [Link]

  • Safety Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2012). ResearchGate. Retrieved from [Link]

  • Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2021). Taylor & Francis Online. Retrieved from [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Oxford Academic. Retrieved from [Link]

  • Receptor Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • What Is a Tissue Cross Reactivity Study? (2024). StageBio. Retrieved from [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences. Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved from [Link]

  • Kinase Screening & Profiling Service. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. Retrieved from [Link]

  • S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (2012). FDA. Retrieved from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-tested procedures for the safe handling and disposal of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 1082066-00-9). As a specialized heterocyclic aldehyde, this compound is integral to synthetic chemistry and drug discovery pipelines. However, its reactivity and potential hazards necessitate a rigorous and informed approach to waste management. This document moves beyond mere compliance, offering a framework for operational excellence that protects researchers, support staff, and the environment.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Understanding the intrinsic properties of this compound is fundamental to appreciating the necessity of these disposal protocols. Like many functionalized pyrazoles and aldehydes, this compound presents several hazards.[1][2][3][4][5] The primary risks are associated with its potential for irritation and acute toxicity if improperly handled.[4]

The aldehyde functional group is inherently reactive, while the pyrazole core is a common scaffold in biologically active molecules. This combination demands that the compound be treated as hazardous chemical waste from the point of generation through to its final disposition. All personnel handling this compound must be thoroughly familiar with the information presented in its Safety Data Sheet (SDS).

Table 1: Summary of Key Hazards for Pyrazole Carbaldehydes

Hazard ClassificationGHS CategoryDescriptionSource(s)
Acute Oral ToxicityCategory 4Harmful if swallowed. Ingestion can lead to significant adverse health effects.[1][2][4][5]
Skin Corrosion/IrritationCategory 2Causes skin irritation upon direct contact. Prolonged exposure can lead to inflammation.[1][2][4][5]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation. Direct contact can result in pain, redness, and potential damage.[1][2][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation. Inhalation of dust or vapors should be avoided.[1][2][4][5]

The Core Principle: Isolate, Contain, and Label

The foundational principle for managing waste from this compound is that it must never be disposed of via standard laboratory drains or in regular solid waste containers.[6][7][8] Aldehyd-containing organic wastes are prohibited from sewer disposal due to their toxicity and potential to disrupt wastewater treatment processes.[9][10] Evaporation in a fume hood is also not a permissible disposal method.[7]

All waste streams containing this compound must be collected in designated, properly labeled hazardous waste containers.[9]

Step-by-Step Disposal Protocols

The following protocols provide procedural guidance for managing the most common waste streams generated during research activities involving this compound.

Protocol 1: Unused or Concentrated Compound Disposal

This protocol applies to the original reagent bottle, expired material, or significant quantities of the pure compound.

  • Container Integrity Check: Ensure the original container is securely sealed and free from external contamination. If the container is compromised, carefully transfer the contents to a new, compatible container made of glass or other non-reactive material.[9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound " along with the CAS number 1082066-00-9 .

  • Segregation and Storage: Store the waste container in a designated satellite accumulation area (SAA) or your laboratory's main hazardous waste storage location.[9] Ensure it is stored separately from incompatible materials, such as strong oxidizing agents and acids.[5][11] The storage area must have secondary containment.[9]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup. The ultimate disposal method for this type of waste is typically high-temperature incineration at a licensed chemical destruction facility.[6][12]

Protocol 2: Contaminated Solid Waste Disposal

This protocol covers disposable labware such as gloves, weighing paper, pipette tips, and contaminated silica gel.

  • Collection: Immediately place all contaminated solid items into a designated, leak-proof container lined with a heavy-duty plastic bag. This container must be separate from regular trash.

  • Labeling: Label the container or bag clearly as "Hazardous Waste: Solid Debris Contaminated with this compound ".

  • Accumulation: Keep the container sealed when not in use.[7][9] Once full, securely tie the bag and place it in your laboratory's designated solid hazardous waste collection drum.

  • EH&S Pickup: Follow your institutional procedures for the disposal of solid chemical waste.

Protocol 3: Contaminated Liquid Waste Disposal

This protocol applies to solutions containing the compound, such as mother liquors from crystallization, chromatography fractions, or reaction mixtures.

  • Segregation is Key: Do not mix halogenated and non-halogenated solvent waste streams unless your facility's waste program specifically allows it.[8] Disposing of mixed-solvent waste is often more complex and costly.

  • Container Selection: Use a designated, chemically-compatible (e.g., glass or polyethylene) liquid waste container with a secure, vapor-tight screw cap.[9][10] Do not use food-grade containers.[9]

  • Labeling: As soon as the first drop of waste is added, label the container with "Hazardous Waste " and list all chemical constituents, including solvents and the full name of the title compound. Maintain an approximate percentage for each component.

  • Safe Handling: Never fill a waste container more than 80% full to allow for vapor expansion.[9] Keep the container sealed at all times except when adding waste.[7][9]

  • Storage and Pickup: Store the container in a secondary containment tray in a well-ventilated area. Arrange for pickup through your institution's EH&S office.

Emergency Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area.

  • Isolate: If safe to do so, prevent the spill from spreading. Close the door to the laboratory to contain any vapors.

  • Personal Protective Equipment (PPE): Do not attempt to clean a spill without the appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[6]

  • Cleanup Procedure:

    • For small spills of the solid, gently cover with an inert absorbent material like vermiculite or sand.

    • Carefully sweep the absorbed material into a designated hazardous waste container.[13] Avoid creating dust.[6][12]

    • For liquid spills, use a commercial spill kit or absorbent pads to soak up the material.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous solid waste.

  • Disposal: All materials used for the cleanup must be disposed of as hazardous waste according to Protocol 2.[7]

  • Reporting: Report the incident to your laboratory supervisor and EH&S department.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing this compound.

G Disposal Workflow for this compound cluster_waste_type Identify Waste Stream cluster_protocols Select Appropriate Protocol cluster_actions Execute Disposal Action Start Waste Generation Point WasteType What is the nature of the waste? Start->WasteType Concentrated Unused / Expired Reagent (Pure Compound) WasteType->Concentrated Pure Compound Solid Contaminated Solid Waste (Gloves, Tips, Silica) WasteType->Solid Solid Debris Liquid Contaminated Liquid Waste (Solvents, Mother Liquor) WasteType->Liquid Liquid Mixture Empty Empty Reagent Container WasteType->Empty Empty Container ActionConcentrated Label as Hazardous Waste. Store in secondary containment. Arrange EH&S pickup for incineration. Concentrated->ActionConcentrated ActionSolid Collect in lined, sealed container. Label as contaminated solid waste. Place in solid hazardous waste drum. Solid->ActionSolid ActionLiquid Collect in sealed, vented container. Label with all constituents. Store in secondary containment. Liquid->ActionLiquid ActionEmpty Triple rinse with suitable solvent. Collect rinseate as liquid hazardous waste. Deface label and discard container as non-hazardous. Empty->ActionEmpty End Waste Properly Managed ActionConcentrated->End ActionSolid->End ActionLiquid->End ActionEmpty->End

Caption: Decision workflow for waste stream segregation.

Regulatory Framework

All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA). Academic and research institutions may operate under specific rules, such as Subpart K, which provides alternative standards for managing laboratory waste.[14] It is the responsibility of the Principal Investigator and individual researchers to be aware of and compliant with their institution's specific Laboratory Management Plan and hazardous waste policies.[14]

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Method of neutralizing aldehyde-containing waste waters and the like. Google Patents.
  • 1H-pyrazole-3-carbaldehyde. PubChem. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Aldex® - Aldehyde Disposal Made Easy. Aldex. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde. PubChem. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde: From Benchtop to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our pursuit of novel molecular entities demands not only innovation but also an unwavering commitment to safety. The compound 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is a valuable building block in medicinal chemistry, offering a unique scaffold for the synthesis of new therapeutic agents.[1][2] However, its chemical properties, combining a pyrazole core with an aldehyde functional group, necessitate a thorough understanding and implementation of appropriate safety protocols. This guide provides essential, field-proven guidance for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Identification: Understanding the "Why" Behind the Precautions

Before handling any chemical, a comprehensive understanding of its potential hazards is paramount. While a specific, comprehensive toxicological profile for this compound may be limited, we can infer its potential hazards based on the known properties of its structural components: pyrazole derivatives and aldehydes.

  • Pyrazole Moiety: Pyrazole-based compounds can be harmful if swallowed and are known to cause skin and serious eye irritation.[3][4] Some may also lead to respiratory tract irritation.[4][5]

  • Aldehyde Functional Group: Aldehydes as a class are known skin irritants and can cause burns upon contact.[6] They can also act as sensitizers, meaning repeated exposure may lead to allergic reactions.[6] Inhalation of aldehyde vapors should be avoided.[7]

Therefore, we must operate under the assumption that this compound is, at a minimum, harmful if ingested, a skin and eye irritant, and a potential respiratory irritant. This conservative approach forms the logical basis for the stringent personal protective equipment (PPE) and handling protocols that follow.

Personal Protective Equipment (PPE): Your Primary Defense

PPE is the most critical barrier between you and the chemical.[8] Its selection should not be a matter of convenience but a deliberate choice based on a risk assessment of the procedures being performed.[9] The following table summarizes the recommended PPE for handling this compound.

Level of Protection Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Standard Handling Weighing, preparing solutions, routine reactions in a fume hood.Chemical splash goggles.[10]Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.[11]Fully-buttoned laboratory coat.[10]Not generally required when working in a properly functioning chemical fume hood.
Splash Hazard Transferring large volumes, performing reactions with a high risk of splashing.Full-face shield over chemical splash goggles.[10][11]Chemical-resistant nitrile or neoprene gloves. Ensure gloves are worn over the sleeves of the lab coat.[11]Chemical-resistant apron over a laboratory coat.[11]Not generally required when working in a properly functioning chemical fume hood.
Spill Response Cleaning up a spill of the solid or a solution.Full-face shield over chemical splash goggles.[11]Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant coveralls or suit.[12]Air-purifying respirator (APR) with organic vapor cartridges, especially if the spill is large or ventilation is poor.[9]

Causality Behind PPE Choices:

  • Eye Protection: The aldehyde group poses a significant risk of causing serious, potentially irreversible eye damage.[13] Goggles provide a seal against splashes, while a face shield offers broader protection against energetic splashes.[11]

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are a solid baseline.[11] However, since aldehydes can be skin irritants and sensitizers, immediately replacing any contaminated gloves is crucial.[14] Latex gloves are not recommended due to their poor resistance to many organic chemicals.[11][14]

  • Body Protection: A lab coat protects against incidental contact. A chemical-resistant apron is added during high-splash-risk procedures because standard lab coats can be permeable to significant volumes of liquid.[11]

Safe Handling and Operational Plans

Adherence to standard laboratory best practices is fundamental for safety.

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[7][13]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][13] Do not eat, drink, or smoke in the laboratory.[15]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, reducing agents, and strong acids or bases.[14][15]

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the consequences of an accidental exposure.

  • Skin Contact: Immediately remove all contaminated clothing.[16][17] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large.[18] Seek medical attention if irritation persists.[13]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[13][16] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[13]

  • Inhalation: Move the affected person to fresh air.[7][16] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water.[7] Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.[18]

Spill and Disposal Plan

A clear, procedural approach to spills and waste management is non-negotiable.

The following workflow outlines the immediate steps to take in the event of a spill.

Spill_Response_Workflow A SPILL DETECTED B Alert personnel and evacuate immediate area A->B C Don appropriate PPE for spill response B->C D Is the spill large or is ventilation poor? C->D E Contact EHS and await professional response D->E  Yes F Contain spill with inert absorbent material (e.g., sand, vermiculite) D->F No   H Carefully sweep or scoop material into a labeled, sealable waste container F->H G If solid, gently cover with wet paper towels to avoid dust G->H I Decontaminate the spill area with soap and water H->I J Package all contaminated materials (including PPE) for hazardous waste disposal I->J K Report incident to supervisor J->K

Caption: Workflow for responding to a chemical spill.

Chemical waste must be handled as hazardous from cradle to grave.

  • Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization: Collect all waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), into a dedicated, clearly labeled, and sealable hazardous waste container.[14] The container should be marked "Hazardous Waste" and list the chemical constituents.

  • Storage: Keep the waste container closed at all times, except when adding waste.[14] Store it in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through a licensed professional waste disposal service, in accordance with all local, regional, and national regulations.[4][19] Do not pour any amount of this chemical or its solutions down the drain.[3][14] For bulk quantities, disposal may involve dissolving the material in a combustible solvent for incineration in a permitted facility.[4][19]

By integrating these safety protocols into your daily workflow, you can confidently and responsibly advance your research while ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). Formaldehyde | Medical Management Guidelines. ATSDR. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • VelocityEHS. (2016, June 22). Formaldehyde Safety Tips & Health Hazards from the SDS. Retrieved from [Link]

  • Providence College Environmental Health and Safety. (n.d.). Chemical Standard Operating Procedure for Formaldehyde. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1048 - Formaldehyde. Retrieved from [Link]

  • ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023, September 5). Safety Data Sheet - 1-Methyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • Haws Co. (n.d.). REPOST: Nine Safety Tips for Working with Formaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。